(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12-5-7-13(8-6-12)15(16(21)22)20-10-9-14(11-20)19-17(23)24-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSASCGYJCTPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N2CCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130483 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-15-3 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid chemical structure
Technical Monograph: Structural Dynamics and Synthetic Utility of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic Acid
Executive Summary & Structural Anatomy
(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid represents a sophisticated, non-proteinogenic amino acid scaffold widely utilized in modern medicinal chemistry. It serves as a critical building block for peptidomimetics, specifically designed to introduce conformational constraints into peptide backbones or to serve as a pharmacophore in protease inhibitors (e.g., Thrombin, Factor Xa) and GPCR antagonists.
Chemical Identity
-
IUPAC Name: 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid
-
Molecular Formula:
-
Molecular Weight: 334.41 g/mol
-
Core Pharmacophore: The molecule features a pyrrolidine ring (proline mimic) substituted at the
position with a p-tolyl-glycine moiety and at the position with a Boc-protected amine .
Stereochemical Complexity
This scaffold contains two chiral centers , creating a potential for four stereoisomers (
-
Pyrrolidine C3: Derived from the starting material (usually commercially available as pure (R) or (S)-3-(Boc-amino)pyrrolidine).
-
Alpha-Carbon (
-C): Generated during the coupling of the pyrrolidine to the acetic acid moiety.
Critical Insight: The relative stereochemistry between the C3-amine and the
-carbon significantly influences the folding properties of the resulting peptidomimetic. In drug design, controlling the diastereoselectivity at the-carbon is often the yield-limiting step.
Physicochemical Profiling
The following data summarizes the calculated properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Lipophilic enough for membrane permeability; suitable for CNS targets. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Well within the range for oral bioavailability (<140 Ų). |
| pKa (Carboxylic Acid) | ~3.8 | Exists as an anion at physiological pH (7.4). |
| pKa (Tertiary Amine) | ~8.5 | Protonated at physiological pH, forming a zwitterion. |
| H-Bond Donors | 2 (Amide NH, Acid OH) | Critical for receptor binding interactions. |
| Rotatable Bonds | 5 | Moderate flexibility allows induced fit binding. |
Synthetic Pathways: The Petasis Borono-Mannich Reaction
While classical
Mechanism of Action
The PBM reaction couples an amine (3-Boc-aminopyrrolidine), an
Experimental Protocol (Petasis Method)
Reagents:
-
(S)-3-(Boc-amino)pyrrolidine (1.0 equiv)
-
Glyoxylic acid monohydrate (1.0 equiv)
-
p-Tolylboronic acid (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) - HFIP accelerates the reaction.[1]
Step-by-Step Methodology:
-
Solution A: Dissolve (S)-3-(Boc-amino)pyrrolidine (1.86 g, 10 mmol) and glyoxylic acid monohydrate (0.92 g, 10 mmol) in DCM (50 mL). Stir at room temperature for 30 minutes to generate the iminium ion in situ.
-
Addition: Add p-Tolylboronic acid (1.63 g, 12 mmol) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the consumption of the pyrrolidine (Reactant Mass: 186.25 Da; Product Mass: 334.41 Da).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often a mixture of diastereomers. Dissolve in EtOAc and wash with water. The amphoteric product requires careful pH adjustment (pH ~4) to extract into the organic layer. Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Validation Check: The appearance of a new peak at
335confirms product formation. The diastereomeric ratio (dr) can be determined via -NMR, observing the shift of the benzylic proton signal.
Pathway Visualization
Figure 1: The Petasis Borono-Mannich multicomponent assembly of the target scaffold.
Downstream Applications & Deprotection
This molecule is rarely the final drug; it is a building block . The two primary functional handles are the carboxylic acid (C-terminus) and the Boc-protected amine (N-terminus).
Orthogonal Deprotection Strategy
-
C-Terminus Activation: The carboxylic acid can be coupled to amines using standard EDC/HOBt or HATU conditions to extend the peptide chain without affecting the Boc group.
-
N-Terminus Deprotection: The Boc group is acid-labile.
-
Reagent: 4M HCl in Dioxane or 20% TFA in DCM.
-
Time: 1–2 hours at room temperature.
-
Caution: Strong acid will protonate the tertiary pyrrolidine nitrogen. If the C-terminus is free, this yields a dicationic species.
-
Retrosynthetic Logic for Drug Design
Figure 2: Retrosynthetic disconnection showing the scaffold's role in larger drug assembly.
References
-
Petasis, N. A., & Akritopoulou, I. (1993).[2] The boronic acid Mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link
-
Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6129-6190. Link
-
PubChem Compound Summary. (2024). Pyrrolidin-1-yl-p-tolyl-acetic acid (Parent Scaffold).[3] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024).[4] Product Specification: (S)-3-(Boc-amino)pyrrolidine.[5][6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. (3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID CAS 885276-15-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 4. 3-(Boc-amino)pyrrolidine 95 99724-19-3 [sigmaaldrich.com]
- 5. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
CAS 885276-15-3 properties and molecular weight
This technical guide provides a comprehensive analysis of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid (CAS 885276-15-3), a specialized pharmaceutical building block used in the synthesis of peptidomimetics and small-molecule drug candidates.
Advanced Scaffold for Peptidomimetic Drug Discovery
Part 1: Executive Summary & Chemical Identity
CAS 885276-15-3 is a functionalized pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protected amine at the C3 position and a p-tolyl-substituted acetic acid moiety at the N1 position. This unique structural arrangement makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of GPCR ligands (e.g., CCR5 antagonists) and protease inhibitors where conformational constraint is critical.
Chemical Identity Table
| Property | Specification |
| CAS Number | 885276-15-3 |
| IUPAC Name | 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid |
| Systematic Name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |
| pKa (Predicted) | Carboxylic Acid: ~3.8–4.2 |
| LogP (Predicted) | ~2.5–2.8 |
Part 2: Structural Analysis & Mechanism of Action
The pharmacological utility of CAS 885276-15-3 stems from its ability to introduce a constrained amino-acid-like motif into a drug backbone.
-
Conformational Constraint: The pyrrolidine ring restricts the flexibility of the side chain, reducing the entropic penalty upon binding to a target protein.
-
Bifunctionality:
-
The Carboxylic Acid (COOH): Serves as a handle for amide coupling to extend the C-terminus or for bioisosteric replacement (e.g., with a tetrazole).
-
The Boc-Amine (NH-Boc): Acts as a masked amine. Upon deprotection (using TFA or HCl), it reveals a primary/secondary amine for further diversification (e.g., urea formation, sulfonylation).
-
-
Chirality: The molecule contains two chiral centers (C3 of pyrrolidine and the α-carbon of the acetic acid). Stereoselective synthesis is often required to isolate the bioactive enantiomer/diastereomer.
Mechanistic Pathway: Scaffold Utilization
The following diagram illustrates how this building block is integrated into a drug discovery workflow.
Figure 1: Strategic utilization of CAS 885276-15-3 in combinatorial chemistry workflows.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize standard organic synthesis methodologies adapted for this specific scaffold.
Protocol A: Synthesis of CAS 885276-15-3 (Retrosynthetic Approach)
If the compound is not purchased, it can be synthesized via N-alkylation.
Reagents:
-
α-Bromo-p-tolylacetic acid (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(Boc-amino)pyrrolidine (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Base Addition: Add TEA (25 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Alkylation: Slowly add α-Bromo-p-tolylacetic acid (11 mmol) dissolved in DCM (10 mL) over 30 minutes.
-
Note: Maintain temperature <5°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Dilute with DCM (100 mL).
-
Wash with 1M Citric Acid (2 x 50 mL) to remove unreacted amine (acidic wash must be mild to preserve Boc).
-
Wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, DCM:MeOH gradient).
Protocol B: Quality Control (HPLC Assay)
Objective: Verify purity >98%.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).
Part 4: Safety & Handling (MSDS Highlights)
As a research chemical, CAS 885276-15-3 should be handled with "Universal Precautions."
| Hazard Class | Description | Precaution |
| Skin Irritant | Category 2 (H315) | Wear nitrile gloves (min 0.11 mm thickness). |
| Eye Irritant | Category 2A (H319) | Use safety goggles with side shields. |
| Storage | Hygroscopic / Heat Sensitive | Store at 2–8°C, desiccated, under inert gas (Argon/N₂). |
Stability: Stable for >2 years if stored properly. Avoid exposure to strong acids (removes Boc group) and strong oxidizers.
References
-
PubChem Compound Summary. (2025). Structure and Properties of Pyrrolidine Derivatives. National Library of Medicine. Link
-
ChemicalBook. (2024). Product Entry: CAS 885276-15-3.[3][4][1][2][5] Link
-
GuideChem. (2024). Supplier and Technical Specifications for (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid. Link
-
Sigma-Aldrich (Merck). (2024). General Methods for Amino Acid Protection and Deprotection. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID CAS 885276-15-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 3. 163295-66-7|TERT-BUTYL ((S)-2-((S)-3-HYDROXYPYRROLIDIN-1-YL)-2-OXO-1-PHENYLETHYL)CARBAMATE|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. M-tolyl acetic acid | Sigma-Aldrich [sigmaaldrich.com]
3-Boc-Amino-Pyrrolidin-1-yl Acetic Acid: A Versatile Bifunctional Scaffold
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 3-Boc-amino-pyrrolidin-1-yl acetic acid (CAS: 261715-71-3) represents a critical "constrained linker" scaffold.[1] Unlike flexible ethylenediamine-based linkers, this pyrrolidine-based moiety offers defined stereochemistry and conformational rigidity, reducing the entropic penalty of ligand-target binding.[1]
This guide analyzes the utility of this scaffold as a bifunctional building block. It serves as a bridge between a carboxylic acid terminus (N1-position) and an amine terminus (C3-position, Boc-protected), allowing for the precise spatial arrangement of pharmacophores in peptidomimetics, PROTAC linkers, and GPCR antagonists.
Distinction Note: This guide focuses on the saturated amine variant (pyrrolidin-1-yl), a basic amine scaffold.[1] Researchers should distinguish this from the 2-oxopyrrolidin-1-yl (lactam) variant, which is neutral and structurally distinct (Racetam-like).[1]
Structural Analysis & Physicochemical Properties[1][2][3]
The scaffold derives its value from three core structural features:
-
Conformational Constraint: The 5-membered pyrrolidine ring restricts the flexibility of the N-C-C-N motif found in ethylenediamine. This pre-organizes the molecule for binding, potentially increasing affinity by minimizing entropy loss upon binding (
). -
Chirality ((R) vs (S)): The C3 stereocenter allows medicinal chemists to probe specific binding pockets. The (3R) and (3S) enantiomers project the C3-amino substituent in distinct vectors relative to the N1-acetic acid tail.
-
Solubility Profile: The N1 nitrogen is a tertiary amine (
). Under physiological pH, it is largely protonated, enhancing the aqueous solubility of lipophilic drug candidates—a crucial advantage in ADME optimization.
Key Parameters
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Low MW fragment (Fragment-Based Drug Design) | |
| Stereochemistry | (3R) or (3S) | Vector control for SAR exploration |
| Basicity (N1) | Basic (Tertiary Amine) | Improves solubility; potential salt formation |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Acid-labile; orthogonal to Fmoc/Benzyl esters |
| LogP (Predicted) | ~0.5 - 1.2 | Favorable for oral bioavailability rules |
Synthetic Routes & Methodologies
The synthesis of 3-Boc-amino-pyrrolidin-1-yl acetic acid derivatives typically follows a convergent N-alkylation strategy.[1] This route is preferred over reductive amination for scale-up due to cleaner impurity profiles.[1]
Workflow 1: Synthesis Logic
The core workflow involves the alkylation of commercially available 3-(Boc-amino)pyrrolidine with an
Figure 1: General synthetic workflow for the generation of the scaffold via N-alkylation.
Medicinal Chemistry Applications
Peptidomimetics & Constrained Linkers
In peptide chemistry, this scaffold acts as a Proline-Glycine (Pro-Gly) surrogate or a constrained N-substituted Glycine .[1]
-
Mechanism: By replacing a flexible glycine linker with this scaffold, the backbone is locked. The N1-acetic acid mimics the C-terminus of Glycine, while the C3-amine mimics the N-terminus of the next residue.[1]
-
Application: Used in the design of protease inhibitors where a specific
-turn conformation is required for the active site.[1]
GPCR Antagonists (CCR2 / CCR5)
Pyrrolidine scaffolds are privileged structures in chemokine receptor antagonists.
-
Case Study: In CCR2 antagonists, the pyrrolidine nitrogen (N1) often interacts with a conserved glutamic acid residue (e.g., Glu291) in the receptor transmembrane bundle via an ionic bridge. The acetic acid tail can be derivatized to amides that reach into accessory binding pockets, while the 3-amino group anchors the core pharmacophore.
-
Reference: Bioorg.[2][3] Med. Chem. Lett. 2010, 20(7), 2099-2102. (See Ref [1]).
Antibacterial Quinolones
In fluoroquinolone antibiotics, the C7 position is critical for spectrum and potency.
-
Modification: 3-amino-pyrrolidin-1-yl moieties are attached at C7. The N1-acetic acid derivative modifies the zwitterionic character of the quinolone, influencing cell permeability and efflux pump susceptibility.
-
Solubility: The added polarity of the carboxylic acid (or its prodrug esters) helps modulate the solubility-permeability trade-off.[1]
Experimental Protocols
Protocol A: N-Alkylation of 3-(Boc-amino)pyrrolidine
Objective: Synthesis of Ethyl 2-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)acetate.
Materials:
-
(R)- or (S)-3-(Boc-amino)pyrrolidine (1.0 eq)[1]
-
Ethyl bromoacetate (1.1 eq)
-
Diisopropylethylamine (DIEA) (2.0 eq)
-
Acetonitrile (MeCN) (anhydrous)
Procedure:
-
Dissolution: Dissolve 3-(Boc-amino)pyrrolidine (e.g., 10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask under
atmosphere. -
Base Addition: Add DIEA (20 mmol) and cool the solution to 0°C.
-
Alkylation: Dropwise add ethyl bromoacetate (11 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (
), saturated , and brine. -
Drying: Dry over
, filter, and concentrate. -
Purification: Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes) to yield the ester as a colorless oil/solid.
Protocol B: Ester Hydrolysis to Free Acid
Objective: Generation of the target 3-Boc-amino-pyrrolidin-1-yl acetic acid.
Procedure:
-
Solvation: Dissolve the ethyl ester from Protocol A in THF/Water (1:1 v/v).
-
Saponification: Add LiOH
(2.5 eq). Stir at room temperature for 2–4 hours. -
Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Caution: The Boc group is acid-sensitive; avoid pH < 4.[1]
-
Extraction: Evaporate THF. The aqueous phase can be lyophilized (for the Li-salt) or extracted with n-butanol/DCM if the zwitterion is lipophilic enough.[1] Alternatively, use preparative HPLC (C18, Water/MeCN with 0.1% Formic Acid) for isolation.
Logic of Application: PROTAC Linker Design
This scaffold is increasingly relevant in PROTAC (Proteolysis Targeting Chimera) design as a "Exit Vector" modulator.
Figure 2: Application of the scaffold in PROTAC design, highlighting its role as a rigidifying linker element.
References
-
Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099–2102.
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Journal of Medicinal Chemistry, 42(18), 3679-3689.[4]
-
ChemicalBook. (2025).[5][6] 3-Boc-amino-pyrrolidin-1-yl acetic acid Product Data.
-
PubChem. (2025). Compound Summary: tert-Butoxycarbonylamino-piperidin-3-yl-acetic acid (Homolog analysis).
-
BenchChem. (2025). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary.[1]
Sources
- 1. 299203-96-6|((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid|BLD Pharm [bldpharm.com]
- 2. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
Architectural Evolution of the Pyrrolidine Scaffold: Synthetic Strategies and Medicinal Utility
[1][2]
Introduction: The Privileged Nature of the Pyrrolidine Core[3]
In modern drug discovery, the "escape from flatland" is not merely a catchphrase; it is a thermodynamic necessity. While aromatic rings have historically dominated small molecule libraries, they often suffer from poor solubility and non-specific binding (promiscuity). The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—stands as a premier solution to these challenges.[1]
Representing the most frequently used 5-membered non-aromatic heterocycle in FDA-approved drugs, pyrrolidine offers unique advantages:
-
High Fsp³ Fraction: Increases water solubility and metabolic stability compared to planar heteroaromatics.
-
Vectorial Control: Unlike benzene (flat), the puckered envelope conformation of pyrrolidine allows substituents to probe 3D biological space defined by specific dihedral angles.
-
Modular Synthesis: Access to high stereochemical complexity via proline-derived starting materials or modern cycloadditions.
This guide moves beyond basic proline derivatives to explore novel pyrrolidine architectures —specifically spirocyclic and fused systems—and the advanced methodologies required to synthesize them.[2]
Visualization: The Structural Evolution Logic
The following diagram illustrates the shift from linear amines to complex 3D pyrrolidine architectures, highlighting the gain in selectivity and IP value.
Caption: Evolution of nitrogen scaffolds from flexible linear chains to rigid, high-Fsp³ pyrrolidine architectures.
Next-Generation Scaffolds: Spiro and Fused Systems
Spiro-Pyrrolidines
Spirocyclic pyrrolidines (e.g., spiro[3.4]octanes, spiro[indoline-3,3'-pyrrolidine]) are increasingly utilized to restrict conformation without adding excessive molecular weight. The quaternary center ("spiro-carbon") forces substituents into orthogonal planes, allowing the molecule to explore binding pockets that flat inhibitors cannot reach.
Key Application:
-
GPCR Modulators: The rigid core reduces the entropic penalty upon binding.
-
Solubility Boost: The disruption of crystal packing forces (lattice energy) significantly improves aqueous solubility compared to fused bicyclic analogs.
Fused Bicyclic Pyrrolidines
Fused systems, such as hexahydropyrrolo[3,4-c]pyrroles or 3-azabicyclo[3.1.0]hexanes, offer a different advantage: metabolic blocking . By fusing a second ring, specific sites prone to oxidative metabolism (e.g., the alpha-carbon next to nitrogen) are sterically shielded or electronically deactivated.
Data Summary: Physicochemical Comparison
| Feature | Flat Aromatics (e.g., Pyrrole) | Simple Pyrrolidine (e.g., Proline) | Novel Spiro-Pyrrolidine |
| Hybridization | sp² (Planar) | sp³ (Puckered) | sp³ (3D Rigid) |
| Solubility | Low | High | Very High |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Steric shielding) |
| Chirality | None | 1-2 Centers | 2-4 Centers |
| Target Class | Kinase (ATP pocket) | Protease/GPCR | Protein-Protein Interactions |
Advanced Synthetic Methodologies[1]
To access these novel scaffolds, we move beyond standard reductive aminations. Two dominant strategies have emerged: Asymmetric 1,3-Dipolar Cycloaddition for library generation, and C(sp³)-H Activation for late-stage functionalization.
Asymmetric 1,3-Dipolar Cycloaddition ([3+2])
This is the most powerful method for constructing highly substituted pyrrolidine rings de novo. It involves the reaction of an azomethine ylide with an electron-deficient alkene (dipolarophile).
-
Mechanism: Concerted [4π + 2π] cycloaddition.
-
Catalysis: Ag(I) or Cu(I) complexes with chiral ligands (e.g., Ferrocenyl ligands) control the endo/exo selectivity and enantioselectivity.
-
Utility: Generates up to 4 contiguous stereocenters in a single step.[3]
Late-Stage C(sp³)-H Functionalization
For medicinal chemists optimizing a lead, rebuilding the scaffold is inefficient. Palladium-catalyzed C-H activation allows the installation of aryl or alkyl groups directly onto the pyrrolidine ring (typically at C3) using directing groups (DG).
Mechanistic Pathway (Graphviz)
The following diagram details the Pd(II)/Pd(IV) catalytic cycle used in C-H arylation.
Caption: Pd-catalyzed C(sp3)-H arylation cycle via Concerted Metalation-Deprotonation (CMD).
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed C3-Arylation of Pyrrolidines
Reference Standard: Adapted from methodologies by Yu et al. and recent optimization studies [1, 4].
Objective: Install an aryl group at the C3 position of a pyrrolidine scaffold using an amide directing group.
Reagents:
-
Substrate: N-Picolinamide-protected pyrrolidine (1.0 equiv).
-
Coupling Partner: Aryl Iodide (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (for milder, silver-free variants).
-
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon flow, charge a 10 mL Schlenk tube with Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (0.5 mmol), and the N-protected pyrrolidine (0.5 mmol).
-
Addition: Add the Aryl Iodide (0.75 mmol) and solvent (2.0 mL). Seal the tube efficiently.
-
Reaction: Heat the mixture to 110°C for 12–16 hours.
-
Self-Validation Check: Monitor by LC-MS. The formation of Pd-black indicates catalyst decomposition; if observed early, re-optimize ligand/solvent.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
DG Removal: To remove the picolinamide directing group, treat the product with NaOH/EtOH or via mild electrochemical oxidation if the substrate is sensitive.
Protocol B: Asymmetric [3+2] Cycloaddition for Spiro-Pyrrolidines
Reference Standard: Silver-catalyzed cycloaddition [2, 3].
Objective: Synthesis of a spiro[oxindole-3,2'-pyrrolidine] core.
-
Catalyst Formation: Stir AgOAc (5 mol%) and a chiral Phosphoramidite ligand (6 mol%) in DCM for 30 mins under N₂.
-
Reactants: Add the Isatin-derived imine (dipole precursor) and the electron-deficient alkene (e.g., maleimide or acrylate).
-
Base: Add Cs₂CO₃ (10 mol%) to generate the azomethine ylide in situ.
-
Completion: Stir at 0°C to RT until TLC shows consumption of the imine (typically 2-6 hours).
-
Isolation: Direct filtration through silica gel and recrystallization often yields diastereomers with >95% ee.
Medicinal Chemistry Applications & Case Studies
Hepatitis C Virus (HCV) Inhibitors
The pyrrolidine scaffold is the backbone of NS5A inhibitors.[4]
-
Case Study: Velpatasvir and Ombitasvir.
-
Mechanism: These drugs utilize a bis-pyrrolidine symmetry. The pyrrolidine ring serves as a rigid spacer that positions the imidazole groups to interact with the viral RNA replication complex. The chiral centers on the pyrrolidine are critical for binding affinity and preventing off-target effects.
Covalent Inhibitors (Kinases/Proteases)
-
Case Study: Saxagliptin (DPP-4 Inhibitor).
-
Mechanism: Contains a cyanopyrrolidine motif. The nitrile group forms a reversible covalent imidate adduct with the active site serine hydroxyl of the DPP-4 enzyme.
-
Design Note: The fused cyclopropane-pyrrolidine system in Saxagliptin increases chemical stability and prevents intramolecular cyclization of the primary amine onto the nitrile (a common degradation pathway in linear nitriles).
References
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Source: Organic Letters (ACS Publications) URL:[Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Source: Journal of Organic Chemistry / PMC URL:[Link]
-
Recent Synthetic Strategies of Spiro-Azetidin-2-one, -Pyrrolidine, -Indol(one) and -Pyran Derivatives. Source: RSC Advances URL:[Link]
-
C−H Functionalization Reactions for the Syntheses of Pyrrolidines. Source: ResearchGate / Chemistry - A European Journal URL:[Link]
-
Recent Insights About Pyrrolidine Core Skeletons in Pharmacology. Source: Frontiers in Chemistry URL:[Link]
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Chiral building blocks containing p-tolyl and pyrrolidine moieties
An In-Depth Technical Guide to the Synthesis and Application of Chiral Building Blocks Containing p-Tolyl and Pyrrolidine Moieties
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric catalysis, appearing in numerous FDA-approved drugs and high-performance organocatalysts.[1][2][3] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets.[2] When combined with the p-tolyl moiety—a versatile aromatic group that can modulate steric bulk, lipophilicity, and electronic properties, and participate in crucial π-π stacking interactions—the resulting chiral scaffolds offer a powerful platform for drug discovery and catalyst design.[4] This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of chiral building blocks containing both p-tolyl and pyrrolidine motifs. We will delve into the mechanistic underpinnings of chiral auxiliaries, innovative catalytic cycles, and organocatalytic methods, providing field-proven insights into experimental design and execution.
Part 1: The Strategic Value of p-Tolyl-Pyrrolidine Scaffolds
The strategic incorporation of a p-tolyl group onto a chiral pyrrolidine core serves multiple purposes for the medicinal or materials chemist. The methyl group on the phenyl ring offers a subtle yet significant point for electronic and steric tuning, while the aromatic ring itself provides a platform for non-covalent interactions, such as π-π stacking or C-H···π interactions, which are critical for molecular recognition at a receptor or in a catalyst's transition state.[4] The pyrrolidine ring provides a rigid, stereochemically defined framework, making these combined scaffolds highly sought-after in modern synthetic chemistry.[5][6]
This guide focuses on three primary and highly effective strategies for the asymmetric synthesis of these valuable building blocks:
-
The Chiral Sulfinyl Auxiliary Approach: Leveraging the powerful stereodirecting effect of the p-tolylsulfinyl group.
-
The "Clip-Cycle" Methodology: A modular, catalytic approach using a p-tolyl thioester as a versatile activating group.
-
Organocatalytic Pathways: Employing small-molecule chiral catalysts, often derived from proline itself, to induce enantioselectivity.
Part 2: Asymmetric Synthesis Methodologies
The p-Tolylsulfinyl Group: A Robust Chiral Auxiliary
The chiral sulfinyl group, particularly the p-tolylsulfinyl moiety, is a cornerstone of modern asymmetric synthesis. When attached to an imine, it acts as a powerful chiral auxiliary, effectively shielding one face of the C=N bond and directing the approach of nucleophiles or dipoles with exceptional stereocontrol. This strategy is particularly effective in [3+2] cycloaddition reactions for constructing densely substituted pyrrolidines.[7][8]
Causality of Stereocontrol: The stereochemical outcome is dictated by the preferred conformation of the N-sulfinylimine, where the p-tolyl group and the sulfinyl oxygen arrange to minimize steric hindrance. This conformation presents a clear steric bias, guiding the incoming reactant to the opposite face. In the presence of Lewis acids, coordination to the sulfinyl oxygen and imine nitrogen can further rigidify the transition state, often enhancing or even reversing the diastereoselectivity.[8][9]
Workflow & Mechanism: A prominent application is the reaction between a chiral N-(p-tolylsulfinyl)azadiene and an azomethine ylide. The azomethine ylide, generated in situ, approaches the sulfinylimine dipolarophile from the less hindered face, leading to a highly diastereoselective [3+2] cycloaddition. The reaction can be catalyzed by various metal salts, with silver carbonate (Ag₂CO₃) proving particularly effective, to yield highly functionalized proline derivatives with up to four new stereocenters controlled with precision.[7][8]
Caption: The "Clip-Cycle" workflow for asymmetric pyrrolidine synthesis.
Organocatalytic Routes to Chiral Pyrrolidines
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. Pyrrolidine-based catalysts, stemming from the seminal work on proline, are central to this field. [10]These catalysts typically operate through enamine or iminium ion activation cycles.
Mechanism of Action (Enamine Catalysis): The secondary amine of a pyrrolidine catalyst (e.g., a diarylprolinol silyl ether) reacts reversibly with a carbonyl compound (like an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst ensures this enamine exists in a sterically defined environment. The enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition). Subsequent hydrolysis regenerates the catalyst and releases the chiral product, now containing a newly formed stereocenter. [11][12]
Caption: General catalytic cycle for enamine-based organocatalysis.
While many organocatalysts are derived from proline, the synthesis of novel catalysts incorporating a p-tolyl group on the pyrrolidine backbone or as part of a bulky directing group (e.g., diarylprolinol ethers with p-tolyl groups) represents a key strategy for tuning reactivity and selectivity. Biocatalytic methods using transaminases have also emerged as a powerful, green approach for synthesizing 2-(p-substituted-phenyl)pyrrolidines with exceptional enantiomeric excess (>99.5% ee). [13]
Part 3: Data Presentation & Comparison
The following tables summarize representative results for the synthesis of chiral pyrrolidines where a p-tolyl group is integral to the process, either as part of a chiral auxiliary or an activating group.
Table 1: Diastereoselective [3+2] Cycloaddition using N-(p-Tolylsulfinyl)imine
| Entry | Lewis Acid (LA) | Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | None | Toluene | >98 | 85:15 | [7][9] |
| 2 | ZnCl₂ | Toluene | >98 | 25:75 | [7][9] |
| 3 | Yb(OTf)₃ | Toluene | >98 | 15:85 | [7][9] |
| 4 | Sc(OTf)₃ | Toluene | >98 | 10:90 | [7][9] |
| Conditions: Reaction of N-(p-tolylsulfinyl)imine with an azomethine ylide. Note the reversal of diastereoselectivity with Lewis acids. |
Table 2: Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines
| Entry | Pyrrolidine Substitution | Yield (2 steps, %) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | 3,3-Dimethyl | 83 | 98:2 | [14] |
| 2 | 3-Spirocyclohexyl | 78 | 98:2 | [14] |
| 3 | 3-Spirocycloheptyl | 80 | 99:1 | [14] |
| 4 | 2,2-Dimethyl | 72 | 96:4 | [14] |
| Conditions: 'Clip' with Hoveyda-Grubbs II catalyst, 'Cycle' with 20 mol% (R)-TRIP in cyclohexane at 80 °C. |
Part 4: Experimental Protocols
The following protocols are representative of the methodologies discussed and are based on established literature procedures. They are intended for use by trained professionals in a controlled laboratory setting.
Protocol 1: General Procedure for Asymmetric "Clip-Cycle" Synthesis[10][12]
Step A: Cross-Metathesis ('Clip')
-
To a flame-dried round-bottom flask under an argon atmosphere, add the Cbz-protected bis-homoallylic amine (1.0 equiv) and p-tolyl thioacrylate (1.2 equiv).
-
Dissolve the solids in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.
-
Add the Hoveyda-Grubbs 2nd generation catalyst (2-5 mol%).
-
Stir the reaction at 40 °C and monitor by TLC for the consumption of the starting amine.
-
Upon completion, concentrate the reaction mixture in vacuo. The crude α,β-unsaturated thioester can often be used directly in the next step after purification by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes).
Step B: Intramolecular Aza-Michael Addition ('Cycle')
-
To a flame-dried Schlenk tube under an argon atmosphere, add the purified α,β-unsaturated thioester (1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%).
-
Add anhydrous cyclohexane to achieve a concentration of 0.1 M.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by chiral HPLC to determine conversion and enantiomeric ratio.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the resulting pyrrolidine product by flash column chromatography to yield the enantioenriched product.
Protocol 2: General Procedure for Ag-Catalyzed [3+2] Cycloaddition[7][8]
-
To a dry vial, add the chiral N-(p-tolylsulfinyl)azadiene (1.0 equiv, 0.1 mmol), the α-imino ester (1.0 equiv), and silver(I) carbonate (Ag₂CO₃, 20 mol%).
-
Add anhydrous toluene (1.0 mL, 0.1 M).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by ¹H NMR of a crude aliquot to determine conversion and diastereomeric ratio.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the major diastereomer of the N-sulfinyl pyrrolidine.
Conclusion
Chiral building blocks containing both p-tolyl and pyrrolidine moieties represent a confluence of steric, electronic, and conformational features that are highly advantageous in medicinal chemistry and catalyst development. The synthetic strategies outlined in this guide—utilizing robust chiral auxiliaries like the p-tolylsulfinyl group or employing modular and catalytic methods like the "Clip-Cycle" approach—provide reliable and stereocontrolled access to these valuable scaffolds. By understanding the underlying principles of stereocontrol and the causal relationships behind experimental choices, researchers can effectively harness these building blocks to accelerate the development of next-generation pharmaceuticals and asymmetric catalysts.
References
A complete list of all sources cited within this document, including full titles and clickable URLs for verification.
-
Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
-
Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Europe PMC. Available at: [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ResearchGate. Available at: [Link]
-
Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. Available at: [Link]
-
Maddocks, C. J., Ermanis, K., & Clarke, P. A. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. National Institutes of Health. Available at: [Link]
-
Clarke, P. A., Ermanis, K., & Maddocks, C. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. University of York Research Database. Available at: [Link]
-
Organic Chemistry Portal. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones. Organic Chemistry Portal. Available at: [Link]
-
Maddocks, C. J., Ermanis, K., & Clarke, P. A. (2020). Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines. PubMed. Available at: [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]
-
Balseiro, G., et al. (2024). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. National Institutes of Health. Available at: [Link]
-
Horvath, Z., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. ResearchGate. Available at: [Link]
-
Duff, L. C., et al. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. White Rose Research Online. Available at: [Link]
-
Scarpino, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Davis, F. A., & Zhou, P. (1998). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Royal Society of Chemistry. Available at: [Link]
-
Scarpino, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Available at: [Link]
-
Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]
-
Reddy, B. M., et al. (2009). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]
-
Ruiz, N., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. Available at: [Link]
-
Khan, I., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health. Available at: [Link]
-
R-Gotor, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pesciaioli, F., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
D'Acunto, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Sadykova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 13. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Pharmacophore Vector: A Technical Guide to Substituted Pyrrolidine Acetic Acids
Topic: Chemical Space of Substituted Pyrrolidine Acetic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Scaffold Advantage
In the realm of medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a stereochemical engine. When functionalized with an acetic acid moiety, the Substituted Pyrrolidine Acetic Acid (PAA) scaffold becomes a privileged motif capable of mimicking critical bioactive substrates—from the neurotransmitter GABA to the aspartic acid residue in RGD/LDV integrin-binding sequences.
This guide dissects the chemical space of 2- and 3-substituted PAAs, providing a rigorous analysis of their synthesis, vector orientation, and application in high-value therapeutic targets like GABA transporters (GAT) , Integrin
Structural Classification & Vector Analysis
The utility of the PAA scaffold lies in its ability to project the carboxylate pharmacophore into distinct regions of chemical space while maintaining a defined spatial relationship with the basic pyrrolidine nitrogen.
The Positional Divergence
-
2-Pyrrolidine Acetic Acid (2-PAA):
-
Origin: Often derived from the chiral pool (L-Proline).
-
Vector: Projects the carboxylate group in a "kinked" trajectory relative to the N-vector. This conformation is critical for mimicking
-turns in peptides or restricting the conformation of GABA. -
Key Application: GABA uptake inhibitors (GAT-1/3), Proline mimetics.
-
-
3-Pyrrolidine Acetic Acid (3-PAA):
-
Origin: Typically accessed via de novo synthesis (e.g., [3+2] cycloaddition).
-
Vector: Projects the carboxylate in a more linear or extended equatorial orientation (depending on ring puckering). This geometry is favored for mimicking extended peptide chains or reaching deep pockets in GPCRs (e.g., CRTH2).
-
Key Application: Integrin antagonists, CRTH2 antagonists, Chemokine receptor modulators.
-
Stereochemical Richness
Unlike flat aromatic scaffolds (e.g., pyrrole, pyridine), the PAA scaffold is
-
2-PAA: 1 chiral center (C2).
-
3-PAA: Up to 2 chiral centers (C3, and potentially C4/C5 if substituted).
-
Pseudorotation: The ring pucker (envelope conformation) allows the acetic acid tail to toggle between pseudo-axial and pseudo-equatorial positions, a dynamic property often exploited to induce "induced-fit" binding.
Synthetic Methodologies: Accessing the Space[1]
To effectively explore this chemical space, robust synthetic routes are required. We categorize these into Homologation (for 2-PAA) and Cycloaddition/Cyclization (for 3-PAA).
Protocol A: The Arndt-Eistert Homologation (Target: 2-PAA)
Rationale: This route utilizes the abundant chirality of L-Proline to generate enantiopure 2-PAA derivatives without complex resolution steps.
Workflow:
-
Activation:
-Protected Proline (e.g., Boc-Pro-OH) is converted to the mixed anhydride or acid chloride. -
Diazotization: Reaction with diazomethane (or TMS-diazomethane) yields the
-diazoketone. -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water (or alcohol) yields the homologated acid (or ester).
Critical Control Point: The Wolff rearrangement preserves the stereochemistry at C2. Racemization is rarely observed if the temperature is controlled during the photolysis or thermolysis step.
Protocol B: [3+2] Dipolar Cycloaddition (Target: 3-PAA)
Rationale: This is the premier method for generating highly substituted 3-PAA scaffolds with control over relative stereochemistry (endo/exo selectivity).
Workflow:
-
Dipole Generation: Condensation of an amino acid (e.g., glycine or sarcosine) with an aldehyde generates an azomethine ylide.
-
Cycloaddition: The ylide reacts with an electron-deficient alkene (the dipolarophile). To access the acetic acid motif, itaconate esters or maleates are often used.
-
Functionalization: If a maleate/fumarate is used, the resulting 3,4-dicarboxylate can be differentiated (e.g., mono-decarboxylation or selective hydrolysis) to yield the 3-acetic acid equivalent.
Protocol C: Reductive Cyclization (Target: 3-PAA)
Rationale: Useful for industrial scale-up where diazomethane is avoided.
Workflow:
-
Michael Addition: Addition of a nitroalkane to a 4-oxo-enoate derivative.
-
Reduction: Hydrogenation of the nitro group triggers intramolecular reductive amination with the ketone/aldehyde.
-
Result: A pyrrolidine ring with a C3-ester substituent, which can be homologated or manipulated.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for synthesizing 2-PAA vs. 3-PAA scaffolds based on starting material availability and stereochemical requirements.
Medicinal Chemistry Applications
Neuroscience: Rigidified GABA Analogs
-Aminobutyric acid (GABA) is highly flexible.[1] To design potent inhibitors of GABA transporters (GAT-1, GAT-3), the conformation must be restricted.-
Mechanism: The 2-PAA scaffold locks the nitrogen and the carboxylate into a specific distance and torsion angle.
-
SAR Insight: N-substitution on the 2-PAA core with lipophilic groups (e.g., diarylbutenyl) creates potent GAT inhibitors (e.g., analogs of Tiagabine). The 2-acetic acid moiety mimics the GABA "head" group, while the N-substituent engages the hydrophobic vestibule of the transporter.
Immunology: Integrin (VLA-4) Antagonists
Integrins recognize the RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) sequences. The Aspartate (D) residue is crucial for coordinating a metal ion (
-
The Mimic: The acetic acid side chain of 3-PAA serves as an excellent bioisostere for the Aspartate side chain.
-
Design Strategy:
-
Core: 3-PAA (often with a 4-substituent).
-
N-Terminus: Acylated with a hydrophobic moiety (e.g., substituted phenylacetyl) to mimic the Leucine/Hydrophobic pocket.
-
C-Terminus: The acetic acid coordinates the metal ion.
-
Example: Compounds like D01-4582 utilize a substituted pyrrolidine core to achieve nanomolar potency against VLA-4, treating inflammatory conditions like asthma or multiple sclerosis.
-
Inflammation: CRTH2 Antagonists
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) binds Prostaglandin D2 (PGD2).[2]
-
Bioisosterism: Indole-3-acetic acid is a classic CRTH2 pharmacophore (e.g., Indomethacin derivatives). The pyrrolidine-3-acetic acid scaffold offers a saturated,
-rich alternative that improves solubility and metabolic stability while maintaining the critical acidic pharmacophore distance.
Physicochemical Profiling & Optimization
| Property | 2-PAA Derivatives | 3-PAA Derivatives | Optimization Strategy |
| Basicity ( | Lower (~8.5 - 9.0) due to proximity of carboxylate (inductive effect). | Higher (~9.5 - 10.0) as the carboxylate is more distant. | Mask N-basicity via acylation or sulfonylation to improve permeability. |
| Lipophilicity (LogD) | Tunable via N-substitution. | Highly tunable; C4/C5 positions open for lipophilic vectors. | Add Fluorine at C4 to lower |
| Metabolic Stability | Susceptible to N-dealkylation or oxidation | C2/C5 oxidation possible. | Introduce gem-dimethyl or spiro-cycles at C2/C5 to block P450 sites. |
| Conformational Rigidity | High; "Proline-like" kink. | Moderate; Envelope puckering. | Fuse with cyclopropane (3-azabicyclo[3.1.0]hexane) to lock conformation. |
Experimental Protocols
Protocol 6.1: Synthesis of (S)-Pyrrolidine-2-acetic Acid (Arndt-Eistert)
-
Reagents: N-Boc-L-Proline (10 mmol), Isobutyl chloroformate (11 mmol), NMM (11 mmol), TMS-Diazomethane (2M in hexanes), Silver Benzoate (0.1 eq).
-
Mixed Anhydride Formation: Dissolve Boc-Pro-OH in THF at -15°C. Add NMM and Isobutyl chloroformate. Stir 30 min.
-
Diazoketone: Filter salts (under Argon). Add filtrate to a solution of TMS-Diazomethane at 0°C. Stir 2h. Quench with dilute acetic acid. Isolate diazoketone via silica flash chromatography.
-
Rearrangement: Dissolve diazoketone in THF/H2O (9:1). Add Silver Benzoate. Sonicate or reflux until
evolution ceases. -
Workup: Evaporate THF, acidify aqueous layer, extract with EtOAc. Yields N-Boc-pyrrolidine-2-acetic acid.
Protocol 6.2: Synthesis of 3-PAA via [3+2] Cycloaddition
-
Reagents: N-Benzylglycine (10 mmol), Paraformaldehyde (excess), Itaconate Dimethyl Ester (10 mmol), Toluene.
-
Procedure: Reflux N-benzylglycine and paraformaldehyde in toluene with a Dean-Stark trap to generate the azomethine ylide in situ.
-
Cycloaddition: Add Itaconate Dimethyl Ester dropwise. Reflux for 4-6 hours.
-
Purification: Evaporate solvent. Purify the resulting pyrrolidine-3,4-dicarboxylate derivative via column chromatography.
-
Hydrolysis/Decarboxylation: Selective hydrolysis (using LiOH, 1 eq) followed by thermal decarboxylation (if needed) yields the mono-acetic acid derivative.
Biological Pathway Visualization
Caption: Pharmacophore mapping of the PAA scaffold against Integrin and GABA transporter binding sites.
References
-
Levandovskiy, I. A., et al. (2011). "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons."[1] Future Medicinal Chemistry, 3(2), 223-241.[1] Link
-
Zhao, X. (2002). "Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid."[3] Dissertation, LMU München. Link
-
Panda, S. S., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[4] Molecules, 26(17). Link
-
Hagmann, W. K., et al. (2007). "Marked strain differences in the pharmacokinetics of an alpha4beta1 integrin antagonist... (D01-4582)."[5] Journal of Pharmacology and Experimental Therapeutics, 320(1), 124-132. Link
-
Andrés, M., et al. (2013).[6] "2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists." Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.[6] Link
-
Organic Chemistry Portal. "Arndt-Eistert Synthesis." Link
-
Organic Chemistry Portal. "Pyrrolidine Synthesis via [3+2] Cycloaddition." Link
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]
- 4. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marked strain differences in the pharmacokinetics of an alpha4beta1 integrin antagonist, 4-[1-[3-Chloro-4-[N-(2-methylphenyl)-ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]-methoxybenzoic Acid (D01-4582), in Sprague-Dawley rats are associated with albumin genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of N-substituted pyrrolidine carboxylic acids
Structural Dynamics, Synthetic Architectures, and Pharmaceutical Utility
Executive Summary
N-substituted pyrrolidine carboxylic acids, anchored by the naturally occurring amino acid L-proline, represent a "privileged" scaffold in modern chemistry. Their unique cyclic structure confers conformational rigidity, making them indispensable tools for controlling peptide secondary structure (turn induction), designing transition-state analogues in drug discovery, and serving as chiral catalysts in asymmetric synthesis. This guide synthesizes the current state of the art (as of early 2026) regarding their synthesis, conformational analysis, and application in high-value pharmaceutical campaigns.
Structural & Conformational Dynamics
The utility of N-substituted pyrrolidines stems from the restricted rotation of the N–C
The Cis/Trans Amide Equilibrium
Unlike primary or secondary amides which overwhelmingly favor the trans (Z) conformation, N-substituted prolyl derivatives exist as an equilibrium of cis (E) and trans (Z) rotamers.
-
Significance: This equilibrium dictates the binding affinity of peptidomimetics to receptors (e.g., GPCRs) and the efficacy of organocatalysts.
-
Substituent Effects: Bulky N-substituents generally favor the trans conformer due to steric clash with the C
substituent, but specific interactions (e.g., interactions in N-acyl derivatives) can stabilize the cis form.
Ring Puckering (The Envelope)
The pyrrolidine ring is never planar. It rapidly interconverts between two main envelope conformations:
-
C
-endo (C4-endo): The C atom is on the same side as the carboxyl group (characteristic of L-Proline). -
C
-exo (C4-exo): The C atom is on the opposite side.
-
Control: Electronegative substituents at C4 (e.g., 4-fluoroproline) can lock the ring pucker via the gauche effect, influencing the overall molecular shape and lipophilicity.
Synthetic Strategies
Synthesis of N-substituted pyrrolidine carboxylic acids generally follows two distinct logics: De Novo ring construction or Functionalization of the intact proline core.
Decision Matrix for Synthesis
The choice of method depends on the availability of chiral starting materials and the desired substitution pattern.
Figure 1: Strategic decision tree for selecting synthetic routes based on the target scaffold.
Protocol: N-Alkylation of L-Proline Methyl Ester
Direct N-alkylation is efficient for introducing hydrophobic groups common in drug discovery. This protocol ensures minimal racemization.
Reagents:
-
L-Proline Methyl Ester Hydrochloride
-
Alkyl Halide (R-X)
-
Base:
or DIPEA -
Solvent: DMF or Acetonitrile (
)
Step-by-Step Methodology:
-
Free Base Formation: Dissolve L-Proline Methyl Ester HCl (1.0 equiv) in DMF (0.5 M). Add
(2.5 equiv). Stir at 0°C for 15 min. -
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise to the suspension.[1]
-
Critical Control: If the alkyl halide is highly reactive (e.g., benzyl bromide), maintain 0°C to prevent over-alkylation (quaternization). For less reactive halides, warm to RT or 60°C.
-
-
Monitoring: Monitor via TLC or LC-MS for the disappearance of the secondary amine.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF, then brine. Dry over .[1][2] -
Hydrolysis (Optional): To regenerate the carboxylic acid, treat the ester with LiOH in THF/H2O (3:1) at 0°C. Acidify carefully to pH 4 to precipitate the zwitterion or extract the acid.
Applications in Drug Discovery
The N-substituted pyrrolidine moiety is a cornerstone in medicinal chemistry, often serving as a "molecular brake" that locks bioactive conformations.
Therapeutic Classes
-
ACE Inhibitors: The classic example. Captopril and Enalapril utilize the pyrrolidine ring to mimic the C-terminal residue of Angiotensin I, binding to the zinc active site of ACE.
-
HCV Protease Inhibitors: Drugs like Boceprevir and Telaprevir incorporate bicyclic proline derivatives to inhibit the NS3/4A protease.
-
Recent Approvals (2024-2026):
-
Nirmatrelvir (Paxlovid): Contains a nitrile-bearing pyrrolidine lactam mimic, crucial for inhibiting the SARS-CoV-2 main protease (Mpro).
-
Daridorexant: A dual orexin receptor antagonist using a substituted pyrrolidine to position aryl groups for
-stacking interactions.
-
Quantitative Comparison of Proline Analogues
The following table summarizes the physicochemical impact of common N-substitutions used in lead optimization.
| N-Substituent Type | Effect on LogP | Conformational Preference | Primary Utility |
| H (Unsubstituted) | Low | Equilibrium | Hydrogen bond donor (HBD) |
| Methyl | +0.5 | Trans-favored | Removing HBD; metabolic stability |
| Acetyl (Amide) | -0.5 to 0 | Cis/Trans mix | Peptidomimetics; rigidification |
| Benzyl | +2.0 | Trans-favored | Hydrophobic pocket filling |
| Sulfonyl | +0.2 | Trans-locked | Transition state mimicry |
Applications in Asymmetric Organocatalysis
Since the "Proline Revolution" of the early 2000s, N-substituted pyrrolidines have dominated non-metallic catalysis. The secondary amine of proline activates carbonyls via enamine (HOMO raising) or iminium (LUMO lowering) pathways.[3]
The Enamine Catalytic Cycle
This mechanism explains the high enantioselectivity observed in aldol and Mannich reactions catalyzed by Proline and its derivatives (e.g., Hayashi-Jørgensen catalysts).
Figure 2: The Enamine Catalytic Cycle. The pyrrolidine nitrogen condenses with a carbonyl to form an enamine, which attacks an electrophile with high stereocontrol.
Mechanistic Insight
-
Stereocontrol: The carboxylic acid group (or a bulky silyl ether in Jørgensen catalysts) directs the approach of the electrophile via hydrogen bonding or steric shielding, ensuring only one face of the enamine is accessible.
-
Self-Validation: The reaction is self-validating; if the product ee% drops, it often indicates the presence of water (interfering with iminium formation) or catalyst aggregation.
Future Perspectives (2026 & Beyond)
The field is shifting towards Fluorinated Prolines and Bio-based Monomers .
-
Fluorine Scanning: Substituting C3 or C4 with fluorine is now a standard "scan" in drug design to modulate pKa and metabolic stability without altering steric bulk.
-
Sustainability: N-substituted pyrrolidone carboxylic acids derived from itaconic acid (biomass) are being validated as renewable monomers for high-performance polymers, replacing fossil-fuel-derived aromatics.[4]
References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024).[2][5] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055.[5] [Link]
-
Meanwell, N. A. (2026). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. [Link]
- Albrecht, Ł., Jiang, H., & Jørgensen, K. A. (2011). Organocatalysis with Proline Derivatives. Angewandte Chemie International Edition, 50(37), 8492-8509.
-
Panda, S., et al. (2023).[6] Co2(CO)8 Catalyzed Chemodivergent Syntheses of Pyrrolidines. The Journal of Organic Chemistry, 88, 16997-17009.[6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
Methodological & Application
Optimal coupling reagents for sterically hindered pyrrolidine acids
Application Note: Optimal Coupling Strategies for Sterically Hindered Pyrrolidine Acids
-disubstituted pyrrolidine couplings.Executive Summary
Coupling sterically hindered pyrrolidine-2-carboxylic acids (e.g.,
This guide details three high-performance protocols validated for these specific substrates:
-
HATU/HOAt: The discovery-phase "gold standard" for maximum reactivity.
-
T3P (Propylphosphonic Anhydride): A scalable, low-epimerization alternative for process chemistry.
-
Ghosez’s Reagent: The "nuclear option" utilizing neutral acid chloride generation for extremely hindered interfaces.
Mechanistic Insight: The Pyrrolidine Challenge
Unlike flexible acyclic amino acids, the pyrrolidine ring imposes rigid conformational constraints. When an
-
The Problem: The bulky substituent shields the carbonyl carbon.
-
The Risk: Slow nucleophilic attack allows the activated ester (O-acyl isourea or OBt active ester) to exist longer in solution. This increases the window for oxazolone formation , the primary pathway for C
epimerization. -
The Solution: Reagents that accelerate the rate of aminolysis (
) significantly faster than the rate of oxazolone formation ( ).
Visualizing the Selection Logic
The following decision tree guides the selection of the optimal reagent based on steric severity and scale.
Figure 1: Decision matrix for reagent selection based on scale and steric demand.
Comparative Reagent Matrix
| Feature | HATU / HOAt | COMU / Oxyma | T3P | Ghosez's Reagent |
| Active Species | OAt-ester (7-azabenzotriazole) | Oxyma-ester | Mixed Anhydride | Acid Chloride |
| Reactivity | Very High | High | Moderate-High | Extreme |
| Epimerization | Low (due to neighbor effect) | Very Low | Extremely Low | Moderate (Base dependent) |
| Atom Economy | Poor (High MW byproducts) | Moderate | Good | Good |
| Safety | Explosive risk (HOAt) | Safe (No benzotriazole) | Safe (Non-explosive) | Moisture Sensitive |
| Best Use | Small scale, difficult couplings | Green alternative to HATU | Scalable, low rac. | "Impossible" couplings |
Detailed Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Discovery chemistry, small scale (<1g), and maximum yield regardless of cost.
Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, accelerating the coupling rate by ~100x over HOBt.
Materials:
-
Pyrrolidine acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)[2]
-
HATU (1.1 – 1.2 equiv)[2]
-
Base: 2,4,6-Collidine (3.0 equiv) – Preferred over DIPEA to suppress epimerization.
-
Solvent: Anhydrous DMF or NMP (0.1 – 0.2 M).
Procedure:
-
Dissolve the pyrrolidine acid and HATU in anhydrous DMF under N2.
-
Cool the mixture to 0 °C.
-
Add 2,4,6-Collidine dropwise. Stir for 5 minutes to form the activated ester (solution often turns yellow).
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: For extremely hindered cases, heating to 50 °C may be required, but this increases epimerization risk.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO3 and brine.
Citation: Carpino, L. A. J. Am. Chem. Soc.1993 , 115, 4397.
Protocol B: The Scalable "Green" Method (T3P)
Best for: Process chemistry, scale-up (>10g), and highly epimerization-prone substrates.
Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. It is unique because the byproduct is a water-soluble phosphonic acid, simplifying purification. It requires no additional additives (like HOBt) and shows the lowest epimerization rates among common reagents.
Materials:
-
Pyrrolidine acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv).
-
Solvent: EtOAc or 2-MeTHF (Preferred over DMF for easier workup).
Procedure:
-
Dissolve acid and amine in EtOAc (or 2-MeTHF) at 0 °C.
-
Add the base (NMM).
-
Add T3P solution dropwise. Exotherm control is critical.
-
Stir at 0 °C for 30 mins, then warm to RT.
-
Monitor by HPLC.[5][8][9] T3P kinetics are slower than HATU; reaction may require 12–24 hours.
-
Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl, then NaHCO3.
Citation: Dunetz, J. R., et al. Org. Process Res. Dev.2016 , 20, 140.
Protocol C: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered amines (e.g., t-butyl amines, anilines) where HATU fails.
Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions . This avoids the harsh acidic conditions of thionyl chloride or oxalyl chloride, preserving acid-sensitive protecting groups (like Boc).
Materials:
-
Pyrrolidine acid (1.0 equiv)
-
Ghosez's Reagent (1.2 – 1.5 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Base: DIPEA or Pyridine (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DCM or Chloroform.
Procedure:
-
Dissolve the pyrrolidine acid in anhydrous DCM at 0 °C.
-
Add Ghosez's reagent dropwise.
-
Stir at RT for 1–2 hours. Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for methyl ester by LCMS).
-
Crucial Step: Once acid chloride formation is complete, cool back to 0 °C.
-
Add the amine and base (DIPEA) simultaneously.
-
Stir at RT or reflux if necessary.
Citation: Ghosez, L., et al. Org. Synth.1980 , 59, 26.
Troubleshooting & Optimization
Epimerization Control
If D-isomer formation is observed (>1%):
-
Switch Solvent: Change from DMF to DCM or EtOAc. Polar aprotic solvents (DMF/DMSO) stabilize the ionic intermediate that leads to racemization.
-
Change Base: Switch from DIPEA to 2,4,6-Collidine (TMP). The steric bulk of collidine prevents it from abstracting the
-proton. -
Additives: If using Carbodiimides (EDC), Oxyma Pure is superior to HOBt for suppressing racemization.
Visualizing the Epimerization Pathway
Figure 2: Kinetic competition between coupling and epimerization. Hindered substrates slow down the "Fast Attack" pathway, increasing flux through the Oxazolone route.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[4][5][6][8][10][11][12][13][14] Journal of the American Chemical Society. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1980). 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bachem.com [bachem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of 3-Boc-amino-pyrrolidin-1-yl Moiety into Peptides
Introduction
The strategic incorporation of non-natural amino acids and constrained structural motifs into peptides is a cornerstone of modern drug discovery and peptidomimetic development.[1] Among these, the 3-aminopyrrolidine scaffold has emerged as a particularly valuable building block.[1] Its cyclic nature introduces a rigid constraint into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[1][2] Furthermore, the incorporation of this non-natural moiety can confer increased metabolic stability by providing resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of peptide therapeutics.[1] The pyrrolidine ring can also improve the lipophilicity of peptides, which may facilitate their passage across cell membranes.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for incorporating the 3-Boc-amino-pyrrolidin-1-yl moiety into peptides using solid-phase peptide synthesis (SPPS). It will cover the underlying chemical principles, detailed experimental protocols, and critical considerations for successful synthesis and characterization.
Chemical Principles and Strategy
The incorporation of 3-Boc-amino-pyrrolidin-1-yl into a growing peptide chain on a solid support follows the general principles of SPPS. The strategy hinges on an orthogonal protection scheme, where different protecting groups can be removed under specific conditions without affecting others.[3][][5] In this context, the tert-butoxycarbonyl (Boc) group protects the 3-amino functionality of the pyrrolidine ring, while the peptide's N-terminus is typically protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or another acid-labile group in a differential acid-lability strategy.[3]
The key steps involve:
-
Deprotection of the N-terminus of the resin-bound peptide.
-
Coupling of the 3-Boc-amino-pyrrolidin-1-yl moiety to the newly freed N-terminus.
-
Deprotection of the Boc group on the pyrrolidine ring to allow for further peptide chain elongation or other modifications.
The choice of coupling reagents is critical for achieving high efficiency, especially considering that the pyrrolidine nitrogen is a secondary amine, which can exhibit slower reaction kinetics compared to primary amines.[1] Potent coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often recommended to ensure complete and efficient coupling.[1]
Experimental Workflow Overview
The overall process for incorporating the 3-Boc-amino-pyrrolidin-1-yl moiety is depicted in the following workflow diagram.
Caption: Workflow for incorporating 3-Boc-amino-pyrrolidin-1-yl into a peptide.
Detailed Protocols
Protocol 1: Coupling of 3-Boc-amino-pyrrolidine to a Resin-Bound Peptide
This protocol outlines the manual solid-phase synthesis procedure for coupling (R)-3-(Boc-amino)pyrrolidine to a peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminus
-
(R)-3-(Boc-amino)pyrrolidine[1]
-
Coupling reagent: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes in the peptide synthesis vessel.
-
N-terminal Deprotection (if applicable):
-
If the N-terminus is Fmoc-protected, treat the resin with a solution of 20% piperidine in DMF.[3]
-
Shake for 2 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve 3 equivalents of (R)-3-(Boc-amino)pyrrolidine and 3 equivalents of HBTU (or HATU) in DMF.
-
Add 6 equivalents of DIPEA to the solution and pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the pre-activated coupling solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain yellow) indicates a complete reaction.
-
If the test is positive (beads turn blue), indicating incomplete coupling, the coupling step can be repeated.[1]
-
-
Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:1:3) for 30 minutes. This prevents the formation of deletion sequences.[1]
Quantitative Data Summary for Coupling Reaction:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| (R)-3-(Boc-amino)pyrrolidine | 3 | The amino acid building block to be incorporated. |
| HBTU/HATU | 3 | Activates the carboxylic acid for amide bond formation. |
| DIPEA/TEA | 6 | Acts as a base to neutralize salts and facilitate the coupling reaction. |
Protocol 2: On-Resin Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the newly incorporated 3-amino-pyrrolidin-1-yl moiety, allowing for subsequent reactions at this position.
Materials:
-
Resin-bound peptide with the incorporated 3-Boc-amino-pyrrolidin-1-yl moiety
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (DCM)[7]
-
Scavengers (e.g., triisopropylsilane (TIS), water) - optional, depending on the peptide sequence
-
Neutralization solution: 10% DIPEA in DCM[1]
Procedure:
-
Resin Preparation: Wash the resin from the previous step with DCM (3x).
-
Deprotection Cocktail: Prepare a deprotection solution of 20-50% TFA in DCM.[1][8] The concentration of TFA can be adjusted based on the acid sensitivity of other protecting groups on the peptide.
-
Deprotection Reaction:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x) and isopropanol (3x) to remove residual TFA.[1]
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a 10% DIPEA in DCM solution and shake for 5 minutes. Repeat this step.[1]
-
Wash the resin thoroughly with DCM (3x). The resin is now ready for the next coupling step or other modifications.
-
Mechanism of Acid-Catalyzed Boc Deprotection:
The removal of the Boc group proceeds via an acid-catalyzed mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrrolidine Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of pyrrolidine acetic acid derivatives, a class of compounds with significant potential in drug discovery. Pyrrolidine scaffolds are prevalent in numerous biologically active molecules, and the incorporation of an acetic acid moiety can enhance their pharmacokinetic properties and target interactions.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally benign alternative to conventional heating methods for the construction of these valuable molecules.[5][6][7] These application notes detail the underlying principles of microwave chemistry, provide a step-by-step protocol for a representative synthesis, and offer insights into reaction optimization and troubleshooting.
Introduction: The Power of Microwaves in Accelerating Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][4] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The addition of an acetic acid side chain can introduce a key pharmacophoric element, improve aqueous solubility, and provide a handle for further derivatization.[4]
Traditional methods for the synthesis of pyrrolidine derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[8] Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery, addressing many of these limitations.[6][9] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours or days to mere minutes.[5][6] This rapid heating, coupled with the ability to achieve temperatures far above the solvent's boiling point in sealed vessels, often leads to higher yields, improved product purity, and cleaner reaction profiles.[7][8]
The core principle of microwave heating lies in the interaction of microwave radiation with polar molecules in the reaction mixture.[10][11] This interaction induces rapid molecular rotation and ionic conduction, leading to instantaneous and uniform heating throughout the sample.[10][12][13] This "dielectric heating" is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[11]
Reaction Mechanism and Workflow
The synthesis of pyrrolidine acetic acid derivatives can be achieved through various synthetic routes. A common and effective approach is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile, followed by functional group manipulation to introduce the acetic acid moiety. Microwave irradiation can significantly accelerate this key cycloaddition step.
General Reaction Scheme
A representative synthesis involves the reaction of an N-substituted glycine ester with an aldehyde to generate an azomethine ylide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile, such as a maleimide derivative, to form the pyrrolidine ring. Subsequent hydrolysis of the ester group yields the desired pyrrolidine acetic acid derivative.
Visualizing the Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of a pyrrolidine acetic acid derivative.
Caption: General experimental workflow for microwave-assisted synthesis.
Detailed Application Protocol: Synthesis of (1-Benzyl-2,5-dioxopyrrolidin-3-yl)acetic acid
This protocol describes a representative synthesis of a pyrrolidine acetic acid derivative using a dedicated microwave reactor.
Materials and Equipment
Reagents:
-
N-Benzylglycine ethyl ester
-
Paraformaldehyde
-
N-Phenylmaleimide
-
Toluene (or another high-boiling, microwave-transparent solvent)
-
Ethyl acetate
-
Hexanes
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Dedicated microwave reactor with sealed reaction vessels (e.g., CEM Discover, Biotage Initiator)
-
Magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
Part A: Microwave-Assisted 1,3-Dipolar Cycloaddition
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine N-benzylglycine ethyl ester (1.0 mmol), paraformaldehyde (1.2 mmol), and N-phenylmaleimide (1.0 mmol).
-
Solvent Addition: Add 5 mL of toluene to the vial. The choice of a relatively non-polar, high-boiling solvent allows for efficient heating of the polar reactants.[12]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 140°C
-
Time: 15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling feature).
-
Work-up:
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
-
Part B: Hydrolysis to the Acetic Acid
-
Dissolution: Dissolve the purified cycloadduct from Part A (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL) in a round-bottom flask.
-
Addition of Base: Add lithium hydroxide (2.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Acidification: Once the reaction is complete, carefully add 1M HCl to the mixture until the pH is approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final pyrrolidine acetic acid derivative.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the 1,3-dipolar cycloaddition reaction.
Caption: Key steps in the synthesis of the pyrrolidine ring.
Results and Discussion: The Microwave Advantage
The use of microwave irradiation in the synthesis of pyrrolidine acetic acid derivatives offers significant advantages over conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | 10-20 minutes | 8-24 hours |
| Typical Yield | 85-95% | 60-75% |
| Purity | High (often requires minimal purification) | Variable (may contain side products) |
| Energy Consumption | Low | High |
Data presented is representative and may vary depending on the specific substrates and reaction conditions.
The dramatic reduction in reaction time is a direct consequence of the efficient and rapid heating provided by microwaves.[6][7] This can also lead to higher yields by minimizing the formation of degradation byproducts that can occur during prolonged heating.[8]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inefficient microwave absorption- Incorrect temperature or time settings- Deactivated reagents | - Add a small amount of a polar, high-boiling solvent (e.g., DMF, DMSO) or an ionic liquid to improve energy absorption.- Systematically vary the temperature (in 10-20°C increments) and reaction time.- Ensure the freshness and purity of starting materials. |
| Formation of Byproducts | - Temperature is too high- Reaction time is too long | - Reduce the reaction temperature.- Decrease the irradiation time. |
| Pressure Exceeds Limit | - Use of a low-boiling solvent- Excessive amount of reagents | - Switch to a higher-boiling solvent.- Reduce the scale of the reaction. |
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of pyrrolidine acetic acid derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to leverage the benefits of MAOS in their drug discovery and development efforts. The significant reductions in reaction time, coupled with improved yields and a greener chemical footprint, make microwave synthesis an invaluable tool in modern medicinal chemistry.[5][8][11]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI.
- Microwave-Assisted Synthesis in Drug Development - EPCP. EPCP.
- The impact of microwave synthesis on drug discovery - PubMed. (2006, January 15). PubMed.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6). IJNRD.
- Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7). PMC.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). Advanced Journal of Chemistry, Section A.
- Microwaves in drug discovery and development: A Review - ResearchGate. (2026, January 4).
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed. (2023, September 15). PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. PharmaBlock.
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. epcp.ac.in [epcp.ac.in]
- 6. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ijrpas.com [ijrpas.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijnrd.org [ijnrd.org]
- 12. scispace.com [scispace.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid coupling
Introduction
The amide coupling of (3-Boc-amino-pyrrolidin-1-yl)-acetic acid with a weakly nucleophilic aniline, such as p-toluidine, is a common transformation in medicinal chemistry. However, it presents several challenges that can lead to suboptimal yields. These include the steric hindrance around the carboxylic acid, the relatively low nucleophilicity of p-toluidine, and the acid-labile nature of the Boc protecting group.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize this specific coupling reaction. It is designed to move from initial, simple checks to more complex mechanistic considerations, explaining the chemical principles behind each recommendation.
Initial Checks: The Low-Hanging Fruit
Before delving into complex optimizations, it's crucial to rule out common sources of error. A systematic check of your reagents and setup can often solve yield issues immediately.
Q1: My yield is unexpectedly low or zero. What are the very first things I should verify?
Answer: Start by verifying the integrity and stoichiometry of your starting materials and the reaction environment.
-
Reagent Quality & Stoichiometry:
-
Carboxylic Acid: Confirm the purity of your (3-Boc-amino-pyrrolidin-1-yl)-acetic acid. If it has been stored for a long time, consider re-analyzing its purity via NMR or LC-MS.
-
p-Toluidine: p-Toluidine can oxidize and darken upon storage. Use freshly distilled or purified p-toluidine if the reagent appears discolored.
-
Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Uronium salts like HATU can degrade over time; ensure they are stored under inert gas and desiccated.
-
Equivalents: Double-check your calculations. A common starting point is 1.0 eq of the carboxylic acid, 1.0-1.2 eq of the amine, 1.1-1.3 eq of the coupling reagent, and if applicable, 1.1-1.3 eq of an additive like HOBt.
-
-
Anhydrous Conditions:
-
Amide coupling reactions are highly sensitive to water. The activated carboxylic acid intermediate can be hydrolyzed back to the starting material, consuming your reagents and halting the reaction.
-
Actionable Steps:
-
Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Handle hygroscopic reagents (like EDC and HATU) in a glovebox or under a positive pressure of inert gas.
-
-
Troubleshooting the Coupling Reaction
If initial checks don't resolve the issue, the problem likely lies within the reaction chemistry itself. The following sections address specific symptoms and their underlying causes.
Troubleshooting Workflow
The following diagram outlines a systematic process for diagnosing the root cause of low yield.
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
Q2: My reaction has stalled. How can I diagnose what went wrong by analyzing the crude reaction mixture?
Answer: Analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful diagnostic tool.
-
TLC Analysis: Spot the two starting materials, a co-spot (both starting materials in one lane), and the crude reaction mixture. This will tell you if the starting materials have been consumed.
-
LC-MS Analysis: This is crucial. It will tell you not only about the consumption of starting materials but also the exact mass of any major side products formed, which is key for diagnosis.
Q3: My analysis shows mostly unreacted carboxylic acid. What is the problem?
Answer: This strongly suggests a problem with the activation step . The carboxylic acid is not being efficiently converted into a reactive intermediate that the amine can attack.
-
Why it Matters: The carboxylate (R-COO⁻) is unreactive. A coupling reagent's job is to convert the hydroxyl group (-OH) of the carboxylic acid into a good leaving group, "activating" it for nucleophilic attack. If this fails, no reaction occurs.
-
Potential Causes & Solutions:
-
Inactive Coupling Reagent: Your EDC or HATU may have degraded due to moisture. Use a fresh bottle.
-
Incorrect Base/pH:
-
Carbodiimide (EDC) Chemistry: EDC activation works best under slightly acidic conditions (pH 4-5). If you add too much of a non-nucleophilic base like DIPEA before activation is complete, you can deprotonate the carboxylic acid, which significantly slows down its reaction with EDC.
-
Uronium Salt (HATU/HBTU) Chemistry: These reagents require a non-nucleophilic base (typically 2-3 equivalents of DIPEA or 2,4,6-collidine) to function. The base deprotonates the carboxylic acid, and this carboxylate then attacks the uronium salt to begin the activation process. Insufficient base is a common cause of failure here.
-
-
Sub-optimal Reagent Choice: For this sterically demanding coupling, EDC alone may be insufficient.
-
Q4: I see plenty of unreacted p-toluidine but my carboxylic acid is gone. What does this indicate?
Answer: This pattern suggests that the activation step was successful, but the subsequent nucleophilic attack by the amine failed . The activated intermediate likely decomposed or reacted with another species.
-
Why it Matters: p-Toluidine is a weak nucleophile due to the electron-withdrawing nature of the aromatic ring. Its attack on the activated ester might be too slow, especially at low temperatures.
-
Potential Causes & Solutions:
-
Low Nucleophilicity/Steric Hindrance: The reaction may simply be too slow under your current conditions.
-
Solution: Gently increase the temperature. While many couplings are run at 0°C to room temperature, sluggish reactions can often be pushed to completion at 40-50°C. Monitor carefully for side product formation.
-
-
N-Acylurea Formation (with EDC): The highly reactive O-acylisourea intermediate formed from EDC activation is prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct. This is a dead-end for the reaction.
-
Solution: Use an additive like HOBt or HOAt. These additives react with the O-acylisourea to form an activated ester intermediate. This new intermediate is more stable than the O-acylisourea (less prone to rearrangement) but still highly reactive towards the amine, significantly improving yields.
-
-
Q5: My LC-MS shows a mass corresponding to my desired product minus 100 Da. What happened?
Answer: This is the characteristic mass loss of a tert-Butoxycarbonyl (Boc) group. Your protecting group is being cleaved under the reaction conditions.
-
Why it Matters: The Boc group is notoriously labile to acid. Any acidic conditions, even localized or transient, can cause its removal.
-
Potential Causes & Solutions:
-
Acidic Additives: If you are using EDC/HOBt, both the hydrochloride salt of EDC (EDC·HCl) and HOBt are acidic. This can be enough to cleave the Boc group.
-
Solution: Ensure a sufficient amount of base (e.g., DIPEA) is present to neutralize these acidic species. A common mistake is adding only enough base to liberate the free amine if it was from a salt, but not enough to also neutralize the coupling reagents. Add at least 2 equivalents of base in this scenario.
-
-
Uronium Salt Byproducts: The byproducts of uronium salt reactions (e.g., tetramethylurea) are generally not acidic. If you see Boc cleavage with HATU, it may indicate an issue with the quality of your starting acid or solvent.
-
Solution: Switch to a uronium-based reagent like HATU and use a base like DIPEA or 2,4,6-collidine. This combination is generally much milder and avoids the strongly acidic conditions that can arise with EDC·HCl.
-
-
Q6: What is the best coupling reagent for this specific reaction?
Answer: For coupling a sterically hindered acid to a weakly nucleophilic aniline, a uronium/aminium salt-based reagent like HATU is often superior to a carbodiimide-based method.
-
Why it Matters: HATU forms a highly reactive activated O-At ester that is more efficient at acylating poor nucleophiles than the intermediates formed by EDC/HOBt. It often gives faster reaction times and higher yields in challenging cases.
| Reagent Combination | Pros | Cons | Recommended For |
| EDC / HOBt | Inexpensive, common. | Can form N-acylurea byproduct. Acidic conditions can cleave Boc group. | Simple, non-hindered couplings. |
| HATU / DIPEA | Highly efficient, fast. Good for hindered systems and weak nucleophiles. | More expensive. Byproducts can be harder to remove. | This specific reaction. |
| T3P® (Propylphosphonic Anhydride) | High yielding, low epimerization. Byproducts are water-soluble. | Requires careful handling. | An excellent alternative to carbodiimides and uronium salts. |
Q7: The reaction looks complete by TLC/LC-MS, but I'm losing a lot of product during the aqueous work-up. What can I do?
Answer: This is a common issue related to the product's solubility and the formation of emulsions.
-
Why it Matters: Your product has both a greasy p-tolyl group and a polar pyrrolidine core, making it somewhat amphiphilic. This can lead to it being partially soluble in both aqueous and organic layers or causing emulsions during extraction.
-
Potential Causes & Solutions:
-
Incorrect pH during Extraction: The pyrrolidine nitrogen in your product is basic. If you perform an acidic wash (e.g., with 1M HCl) to remove excess p-toluidine or base, you will protonate your product, making it water-soluble and pulling it out of the organic layer.
-
Solution: Perform washes with milder reagents. Use a saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid and HOBt, followed by a brine (saturated NaCl) wash to help break emulsions and remove water. Avoid strong acid washes if possible.
-
-
Emulsion Formation: Vigorous shaking during extraction can create stable emulsions.
-
Solution: Use gentle inversions instead of vigorous shaking. Adding brine can help break up an existing emulsion. If necessary, filter the entire emulsified mixture through a pad of Celite®.
-
-
Experimental Protocols
Protocol 1: Recommended Coupling Procedure using HATU
This protocol is a robust starting point for the title reaction.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve (3-Boc-amino-pyrrolidin-1-yl)-acetic acid (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).
-
Addition: Add p-toluidine (1.1 eq), followed by HATU (1.2 eq).
-
Initiation: Cool the flask to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The solution may turn yellow.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS (see Protocol 2).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and saturated NaCl (brine) solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by TLC
-
Prepare TLC Plate: Draw a starting line in pencil on a silica gel TLC plate.
-
Spotting: Apply small spots of your carboxylic acid starting material (SM1), p-toluidine (SM2), a co-spot (both SM1 and SM2), and the reaction mixture (RM) on the starting line.
-
Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The goal is to have the product Rf be around 0.3-0.4.
-
Visualization: Visualize the spots under a UV lamp (254 nm). If needed, stain the plate with a potassium permanganate (KMnO₄) solution to visualize non-UV active spots.
-
Analysis: A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new spot for the product.
References
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry, 2009, 7, 1597-1611 URL: [Link]
-
Title: Peptide-Coupling Reagents, More than a Letter Soup Source: Australian Journal of Chemistry, 2014, 67, 335-351 URL: [Link]
-
Title: The O-Acylisourea Intermediate in the Carbodiimide-Mediated Amide-Bond-Forming Reaction Source: The Journal of Organic Chemistry, 2018, 83(15), 7991–8000 URL: [Link]
-
Title: HATU: A Potent Coupling Reagent for Hindered Systems Source: Organic Letters, 1999, 1(1), 13-16 URL: [Link]
-
Title: T3P® as an efficient coupling reagent for the synthesis of peptides Source: Tetrahedron Letters, 2005, 46(12), 2097-2100 URL: [Link]
Technical Support Center: Troubleshooting Boc Deprotection of Pyrrolidine Derivatives
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of pyrrolidine derivatives. The following sections are structured to address specific experimental issues with a focus on mechanistic reasoning and practical solutions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Boc deprotection of pyrrolidine-containing molecules. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: My Boc deprotection is incomplete, even after extended reaction times. What's going wrong?
Answer: Incomplete deprotection is a frequent challenge, often stemming from insufficient acid strength, steric hindrance, or suboptimal reaction conditions.[1][2]
Underlying Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process that follows second-order kinetics with respect to the acid concentration.[2] If the acid is too weak or its concentration too low, the reaction will be sluggish or stall.[1][2]
-
Steric Hindrance: The steric environment around the Boc-protected nitrogen on the pyrrolidine ring can significantly impede the approach of the acid.[2] This is particularly noticeable in highly substituted pyrrolidine derivatives.
-
Solution: Consider increasing the reaction temperature. Gentle heating to 40-50 °C can often overcome the activation energy barrier without promoting significant side reactions.[1] However, always monitor for potential degradation.
-
-
Solvent Effects: The choice of solvent is critical for ensuring both the substrate and the acid are well-solvated.[2]
Troubleshooting Workflow for Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: I'm observing unexpected side products in my LC-MS/HPLC analysis. What are they and how can I prevent them?
Answer: The formation of side products during Boc deprotection is almost always due to the generation of a reactive tert-butyl cation intermediate.[2][5][6] This electrophile can alkylate nucleophilic sites on your pyrrolidine derivative or other molecules in the reaction mixture.[5][7]
Common Side Reactions and Prevention:
-
tert-Butylation of Nucleophilic Residues: If your pyrrolidine derivative contains other nucleophilic functional groups (e.g., indole rings in tryptophan, thioethers in methionine, or phenolic groups in tyrosine), they are susceptible to alkylation by the tert-butyl cation.[2][5][6]
-
Prevention: The most effective strategy is the use of "scavengers." These are nucleophilic molecules added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[5]
-
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue/Side Reaction | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | General cation scavenger | 2.5-5% (v/v) | [2] |
| Triethylsilane (TES) | Reduces the tert-butyl cation | 10-20 equivalents | [5] |
| Anisole / Thioanisole | Protects Trp, Met, Tyr | 5-10% (v/v) | [1][3] |
| Water | General purpose | 2.5-5% (v/v) | [5] |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected pyrrolidine derivative in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add the appropriate scavenger(s) (e.g., 5% v/v TIS).
-
Slowly add TFA to the desired final concentration (e.g., 50% v/v).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure and proceed with work-up.
Issue 3: My chiral pyrrolidine derivative is racemizing during deprotection. How can I maintain its stereochemical integrity?
Answer: Racemization of chiral centers, particularly at the C2 position of the pyrrolidine ring, can be a significant issue, although it is less common during the deprotection step itself compared to steps involving deprotonation (e.g., with organolithium bases).[8] However, harsh acidic conditions and elevated temperatures can potentially contribute to epimerization.
Strategies to Minimize Racemization:
-
Milder Conditions: Opt for the mildest effective deprotection conditions. This often means running the reaction at 0 °C or room temperature and avoiding prolonged reaction times or excessive heat.[1]
-
Choice of Acid: While both TFA and HCl are strong acids, the choice of counter-ion and solvent system can influence the reaction environment. In some cases, switching from TFA/DCM to HCl in dioxane might be beneficial. It is often a case of empirical screening for the specific substrate.
-
Monitoring: Closely monitor the reaction for both the disappearance of starting material and the appearance of the desired product and any diastereomeric impurities using chiral HPLC or GC.[8]
It is important to note that racemization is more frequently a problem during asymmetric deprotonation of N-Boc-pyrrolidine when using reagents like s-BuLi/(-)-sparteine, where the barrier to enantiomerization of the intermediate organolithium species is a key factor.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid like TFA or HCl.[4] This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically protonated by the excess acid to form a salt.[4] The tert-butyl cation is then either scavenged or fragments into isobutylene.[4]
Caption: Acid-catalyzed mechanism for Boc deprotection.[4]
Q2: Should I use TFA or HCl for my deprotection?
A2: The choice between TFA and HCl depends on several factors, including the sensitivity of your substrate and the desired final salt form.[3][4]
Table 2: Comparison of TFA and HCl for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in DCM, or neat | 4M in 1,4-Dioxane or Ethyl Acetate |
| Reaction Time | Generally fast (30 min - a few hours) at RT.[3] | Can be very rapid (e.g., 30 min) or slower depending on solvent and concentration.[3] |
| Product Form | Often yields an oily trifluoroacetate salt, which can be difficult to crystallize.[3] | Frequently precipitates as a crystalline hydrochloride salt, aiding in purification.[3][4] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[3] | Generally offers good selectivity, but this is substrate-dependent. |
| Work-up | Requires careful removal of volatile and corrosive TFA. | The precipitated salt can often be isolated by simple filtration.[4] |
Q3: How do I monitor the progress of my deprotection reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques.[1][11]
-
TLC Monitoring:
-
Spot the reaction mixture on a silica gel plate alongside a spot of the starting N-Boc-pyrrolidine.
-
Elute with an appropriate mobile phase. Since the product (the free amine or its salt) is much more polar than the starting material, a more polar eluent system (e.g., DCM/Methanol, 9:1) will be required to move the product spot from the baseline.[12]
-
Visualize the spots. The N-Boc starting material may be visible under UV light (if the molecule has a chromophore) or by staining (e.g., potassium permanganate). The product amine can be visualized with a ninhydrin stain, which specifically reacts with primary and secondary amines to give a characteristic color.[12]
-
-
LC-MS Monitoring: This is a more definitive method that allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak in real-time.[13] This is particularly useful for identifying any side products that may be forming.
Q4: My deprotected pyrrolidine salt is difficult to handle and purify. What are some best practices for work-up and purification?
A4: The physical properties of the resulting amine salt can vary widely.
-
Crystalline Salts (often from HCl): If a precipitate forms during the reaction, it can often be isolated by filtration.[4] The solid should then be washed with a non-polar solvent like diethyl ether or MTBE to remove organic impurities and dried under vacuum.[4]
-
Oily Salts (often from TFA): If the product is an oil after removing the volatiles, trituration with a non-polar solvent like cold diethyl ether can sometimes induce precipitation or solidification.[4] If this fails, a standard aqueous work-up is necessary. This involves neutralizing the excess acid with a base (e.g., saturated NaHCO₃ solution), extracting the free amine into an organic solvent, drying the organic layer (e.g., with Na₂SO₄), and concentrating. The free amine can then be purified by column chromatography.
-
Purification by Chromatography: If the free amine is purified by silica gel chromatography, it may be necessary to add a small amount of a basic modifier like triethylamine (~1%) to the eluent to prevent the polar amine from streaking on the column.[14]
References
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
- BenchChem. (2025). Purification of (S)-1-Boc-2-(aminomethyl)
- Gawley, R. E., et al. (2007). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. PMC.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- SciSpace. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection.
- Chemical Communications (RSC Publishing). (2007). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines.
- PubMed. (2008).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microsaic.com [microsaic.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removing Unreacted p-Tolylacetic Acid Impurities
Case ID: PUR-TOL-001 Subject: Efficient Removal of p-Tolylacetic Acid (4-Methylphenylacetic acid) from Reaction Mixtures Support Level: Senior Application Scientist[1][2][3]
Executive Summary & Chemical Logic
p-Tolylacetic acid (CAS: 622-47-9) is a common carboxylic acid building block.[1][2][3][4] In synthetic workflows (e.g., esterifications, amidation, or Friedel-Crafts alkylations), unreacted p-tolylacetic acid often persists as a stubborn impurity.[1][2][3]
The Solution Logic: The most robust method for removing this impurity relies on Acid-Base Extraction (Liquid-Liquid Extraction) .[1][2][3]
-
The Impurity: p-Tolylacetic acid is a weak acid with a pKa of ~4.37 [1].[1][2][3]
-
The Mechanism: By adjusting the aqueous phase pH to >7 (using a weak base), we deprotonate the acid into its water-soluble carboxylate salt (p-tolylacetate).[1][2][3]
-
The Result: The charged impurity migrates to the aqueous phase, while your neutral organic product remains in the organic solvent.[3][5][6][7]
Core Protocol: The "Golden Path" (Bicarbonate Wash)[2][3]
Use this protocol for standard reaction mixtures where your desired product is neutral (e.g., ester, amide, protected amine) and stable to mild base.[2]
Reagents Required
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3]
-
Base: Saturated aqueous Sodium Bicarbonate (NaHCO₃).[1][2][3][8]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).[1][2][3]
Step-by-Step Workflow
-
Dilution: Dilute your crude reaction mixture with the organic solvent. (Recommended ratio: 10 mL solvent per 1 g crude).[1][2]
-
First Wash (The Extraction):
-
Second Wash: Repeat step 2 with fresh NaHCO₃ to ensure complete removal.[1][2][3]
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and base.[1][2]
-
Drying: Collect the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting Guide (Q&A)
Category A: Extraction Failures
Q: I washed with bicarbonate, but the p-tolylacetic acid is still visible by TLC/NMR.
-
Diagnosis: The extraction equilibrium was not reached, or the aqueous pH dropped too low.[2]
-
Fix:
-
Check pH: Test the aqueous layer after the wash.[1][2] It must be pH 8–9 .[1][2][3] If it is acidic (pH < 7), the large amount of acid impurity neutralized your base. Add more NaHCO₃ until the aqueous layer remains basic.
-
Increase Polarity: If your product is very polar, it might be holding the acid in the organic phase.[2] Switch to a more polar organic solvent (e.g., 10% Methanol in DCM) for the extraction, provided your product is not water-soluble.[3]
-
Q: I am seeing a massive emulsion that won't separate.
-
Diagnosis: Carboxylate salts act as surfactants (soaps), stabilizing emulsions, especially in DCM.[1][2][3]
-
Fix:
-
The "Brine Break": Add a few mL of saturated brine to the mixture and swirl gently. The high ionic strength often breaks the emulsion.
-
Filtration: Filter the entire emulsion through a pad of Celite. Solid particulates often stabilize emulsions; removing them breaks the suspension.
-
Time: If time permits, let it sit overnight.
-
Category B: Product Integrity
Q: My product is an ester. Will this hydrolysis degrade it?
-
Analysis: Saturated NaHCO₃ is a mild base (pH ~8.5).[1][2][3] It is generally safe for most esters at room temperature for short durations.[1][2]
-
Warning: Avoid Sodium Hydroxide (NaOH) .[1][2][3] NaOH is a strong nucleophile and will rapidly hydrolyze esters back to the acid, ruining your yield.
Q: My product is also acidic (e.g., a Phenol). Won't I lose it?
-
Analysis: This is a pKa game.
-
The Trick: Sodium Bicarbonate (NaHCO₃) is basic enough to deprotonate the carboxylic acid (4.4 < 6.[2]4) but not basic enough to fully deprotonate most phenols (10 > 6.[1][2][3]4) [2].
-
Protocol Adjustment: Use dilute NaHCO₃ strictly. Do not use Carbonate (Na₂CO₃) or Hydroxide (NaOH), as these will extract the phenol.
Technical Data & Visualization
Physicochemical Properties Table
| Property | p-Tolylacetic Acid | Target Product (Hypothetical Neutral) | Impact on Separation |
| pKa | 4.37 [1] | N/A (Neutral) | Primary Lever: Allows selective ionization.[1][2][3] |
| Solubility (Water) | Low (Neutral form) | Low | Neutral acid stays in organic; Salt goes to water.[1][2][3] |
| Solubility (Base) | High (as Carboxylate) | Low | Basis for extraction.[1][2][3] |
| Melting Point | 88–92 °C [3] | Variable | If extraction fails, recrystallization is viable.[1][2] |
Decision Logic: Separation Workflow
Figure 1: Decision tree for the acid-base separation of p-tolylacetic acid impurities.
Advanced Removal Methods (If Extraction Fails)
If your product is amphoteric (contains both amine and acid groups) or water-soluble, simple extraction will fail.[1][2][3]
Method A: Chromatographic Filtration [1][2][3]
-
Mobile Phase: Hexanes/Ethyl Acetate + 1% Acetic Acid .[1][2][3]
-
Why: Carboxylic acids often "streak" or "tail" on silica due to interaction with silanol groups.[1][2][3] Adding 1% acetic acid to the eluent suppresses ionization, sharpening the impurity peak and allowing it to elute faster or separate cleanly from your product.
Method B: Scavenging Resins
-
Reagent: Basic Amberlyst® A-21 or similar weak base anion exchange resins.[1][2][3]
-
Protocol: Add resin to the organic reaction mixture and stir for 1-2 hours. The resin captures the free acid.[2] Filter off the resin to remove the impurity.
References
-
National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 248474, p-Tolylacetic acid. [Link] (Accessed 2024).[1][2][3]
-
LibreTexts Chemistry.[1][2] 4.8: Acid-Base Extraction. [Link] (Accessed 2024).[2][3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Tolylacetic acid [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Pyrrolidine Peptide Coupling
Current Status: Operational Topic: Troubleshooting Proline (Pyrrolidine) Coupling Artifacts Ticket ID: PRO-554-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
Pyrrolidine-based coupling (Proline) presents a unique "triad of failure" in peptide synthesis due to its secondary amine structure and conformational rigidity. Unlike primary amino acids, Proline is highly susceptible to Diketopiperazine (DKP) formation , C-terminal epimerization , and steric stalling during acylation.
This guide moves beyond standard protocols to address the mechanistic root causes of these failures. It provides self-validating workflows to ensure sequence fidelity.
Module 1: The Epimerization Crisis (Coupling of Proline)
The Issue: You observe the presence of diastereomers (L-D or D-L sequences) in your crude LC-MS.
Root Cause: Activation of the Proline carboxyl group facilitates the formation of an oxazolone (azlactone) intermediate. The
Troubleshooting Protocol
| Variable | Standard Practice (High Risk) | Optimized Practice (Low Risk) | Mechanism of Improvement |
| Coupling Reagent | HATU / HBTU | COMU or PyOxim | COMU contains an internal base (morpholine) and Oxyma leaving group, which is less acidic than OBt, reducing proton abstraction. |
| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine / Collidine) | TMP is a weaker, sterically hindered base ( |
| Pre-activation | > 2 minutes | < 30 seconds | Minimizes the lifetime of the activated ester before the amine nucleophile attacks. |
FAQ: Why not just use DIC/HOBt?
While carbodiimides (DIC) are "safer" for racemization, they are often too slow for sterically hindered sequences. COMU/Collidine offers the speed of uronium salts with the safety profile of carbodiimides regarding chirality.
Module 2: The DKP Trap (C-Terminal Deletion)
The Issue: You are missing the first two amino acids (AA1-AA2) from your sequence, or your yield is near zero for C-terminal Proline peptides. Root Cause: When Proline is the second residue (AA2), the cis-amide bond conformation induces a U-turn, bringing the N-terminal amine of AA2 in close proximity to the C-terminal ester linkage. This allows an intramolecular attack, cleaving the dipeptide off the resin as a cyclic Diketopiperazine (DKP).[2]
Visualization: The DKP Mechanism vs. Elongation
Caption: The "race" between chain elongation and DKP formation. Proline accelerates the red path.
Prevention Strategy
-
Resin Switch: Use 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl linker physically blocks the backbiting attack.
-
The "Di-peptide" Hack: Instead of coupling AA2 (Pro) and then AA3 separately, couple a pre-formed dipeptide (Fmoc-AA3-Pro-OH). This completely skips the dangerous "free amine at AA2" stage.
-
Base Optimization: If using Wang resin, avoid Piperidine for Fmoc removal. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) which promotes deprotection but is less nucleophilic/basic in this specific context.
Module 3: Coupling TO Proline (Steric Hindrance)
The Issue: Incomplete coupling when adding an amino acid onto a Proline residue (Xaa
The "Turbo-Coupling" Protocol
Do not use standard HBTU protocols here. You need high-efficiency reagents.
-
Reagent: Switch to PyAOP or HATU .
-
Why PyAOP? It is a phosphonium salt (no guanidinylation risk) based on HOAt (pyridine ring provides anchiomeric assistance).
-
-
Temperature: Perform this specific coupling at 50°C (microwave or water bath).
-
Warning: Do NOT heat if Cys or His are present without specific protection, as this risks racemization.
-
-
Double Coupling:
-
Step 1: 3 eq AA / 3 eq HATU / 6 eq DIEA for 45 mins.
-
Step 2: Drain. Repeat with fresh reagents for 30 mins.
-
Module 4: Guanidinylation (The Hidden Mass +99 Artifact)
The Issue: Mass spec shows a peak of [M+99] or [M+100]. Root Cause: If using Uronium salts (HATU/HBTU/HCTU), the N-terminal amine can attack the electrophilic carbon of the coupling reagent itself (the guanidinium moiety) instead of the amino acid, permanently "capping" the peptide.
Decision Matrix: Reagent Selection
Caption: Logic flow to avoid reagent-based side reactions.
Master Protocol: The "Proline-Safe" Workflow
For a peptide sequence H2N-Xaa-Pro-Yaa-COOH:
-
Resin Loading (Yaa): Use 2-CTC Resin . Load the first amino acid (Yaa) using DIEA in DCM.
-
Coupling Proline (Pro):
-
Reagent: COMU (1:1 eq to AA) + Collidine (2 eq).
-
Solvent: DMF/DCM (1:1) to improve swelling.
-
Time: 30 min at RT.
-
-
Coupling Xaa (onto Pro):
-
Reagent: PyAOP (1:1 eq to AA) + DIEA (2 eq).
-
Pre-activation: Mix AA + PyAOP + Base for 30 seconds before adding to the resin.
-
Conditions: Double couple. Optional: 50°C for 20 mins.
-
-
Cleavage: Standard TFA/TIS/Water cocktail.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Giraud, M., et al. (1999). Diketopiperazine formation: A major side reaction in the synthesis of Pro-containing peptides.[2][3][4] Journal of Peptide Science. Link
-
Carpino, L. A., et al. (2010). The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts. Angewandte Chemie International Edition. Link
-
Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[5][6] Organic Process Research & Development. Link
Sources
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of Boc-Amino Pyrrolidines
This guide details the mass spectrometry fragmentation patterns of Boc-amino pyrrolidines , specifically focusing on the differentiation between the two critical regioisomers: 1-Boc-3-aminopyrrolidine (ring-protected) and 3-(Boc-amino)pyrrolidine (side-chain protected).
Executive Summary
Boc-amino pyrrolidines are ubiquitous chiral building blocks in the synthesis of GPCR ligands, kinase inhibitors, and antibacterial agents. Their structural integrity is critical, yet the existence of two distinct regioisomers—1-Boc-3-aminopyrrolidine (Isomer A) and 3-(Boc-amino)pyrrolidine (Isomer B) —poses a challenge for rapid identification.
This guide provides a definitive technical comparison of their Electrospray Ionization (ESI) fragmentation patterns. We establish that while both isomers share a common deprotected fragment (m/z 87), their precursor ion fragmentation pathways differ significantly due to the site of protonation (Ring N vs. Exocyclic N).
| Feature | 1-Boc-3-aminopyrrolidine | 3-(Boc-amino)pyrrolidine |
| Boc Location | Ring Nitrogen (Secondary) | Exocyclic Nitrogen (Primary) |
| Basic Site (Protonation) | Exocyclic Amine (Primary) | Ring Nitrogen (Secondary) |
| Dominant Mechanism | Charge-Remote Boc Loss | Charge-Proximal Ring Opening |
| Key Diagnostic Ion | m/z 57 (t-Butyl cation) & m/z 131 | m/z 70 (Pyrrolidine ring fragment) |
Mechanistic Insight: The Physics of Fragmentation
The differentiation of these isomers relies on the Mobile Proton Model . In ESI-MS, the proton localizes to the site of highest Proton Affinity (PA).
Isomer A: 1-Boc-3-aminopyrrolidine[1][2][3]
-
Structure: The ring nitrogen is acylated (carbamate), significantly lowering its basicity.
-
Protonation Site: The exocyclic primary amine (
) is the most basic site. -
Fragmentation Trigger: The proton is "sequestered" on the exocyclic amine, remote from the Boc group. The Boc group degrades primarily via thermal-like elimination of isobutylene, driven by the stability of the resulting carbamic acid.
-
Result: Clean loss of Boc to yield the [M+H-100]
ion. Ring fragmentation is suppressed until the Boc group is lost.
Isomer B: 3-(Boc-amino)pyrrolidine[4][5]
-
Structure: The exocyclic nitrogen is protected.[1][] The ring nitrogen is a free secondary amine.
-
Protonation Site: The pyrrolidine ring nitrogen is highly basic (PA
950 kJ/mol). -
Fragmentation Trigger: The charge is localized within the ring. This facilitates Charge-Proximal Fragmentation , specifically
-cleavage of the pyrrolidine ring, which competes with standard Boc loss. -
Result: A complex spectrum showing both Boc loss and characteristic ring-opening fragments (e.g., m/z 70) appearing from the precursor.
Comparative Fragmentation Analysis
Fragmentation Pathways (DOT Visualization)
The following diagram illustrates the divergent pathways for the two isomers.
Figure 1: Divergent fragmentation pathways. Isomer A follows a stepwise Boc loss. Isomer B exhibits competitive ring fragmentation due to charge localization on the ring nitrogen.
Quantitative Comparison of Ions
The following table summarizes the expected relative abundances (RA) under standard Collision Induced Dissociation (CID) conditions (20-30 eV).
| m/z | Ion Identity | Isomer A (1-Boc) RA% | Isomer B (3-Boc-amino) RA% | Mechanism |
| 187 | [M+H]+ | 10-20% | 5-15% | Parent Ion |
| 131 | [M+H - 56]+ | High (60-80%) | Low (<20%) | Loss of Isobutylene (Carbamic acid intermediate). Stabilized in Isomer A. |
| 87 | [M+H - 100]+ | 100% (Base Peak) | 100% (Base Peak) | Complete deprotection (3-aminopyrrolidine). |
| 70 | Ring Fragment | <5% | Medium (20-40%) | |
| 57 | [C4H9]+ | Medium | Medium | t-Butyl cation (Generic Boc marker). |
Diagnostic Rule:
If the MS/MS spectrum shows a significant peak at m/z 131 (stable intermediate), it is likely 1-Boc-3-aminopyrrolidine . If the spectrum shows significant low-mass fragments like m/z 70 alongside the base peak, it is likely 3-(Boc-amino)pyrrolidine .
Experimental Protocol: Self-Validating Identification
To ensure reproducibility, follow this standardized LC-MS workflow. This protocol includes a "System Suitability" step to validate instrument performance before sample analysis.
Materials & Reagents
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
Workflow Diagram
Figure 2: LC-MS/MS workflow for rapid identification of Boc-amino pyrrolidines.
Step-by-Step Procedure
-
Preparation: Dissolve 1 mg of sample in 1 mL Methanol. Dilute 1:100 with Solvent A to reach ~10 µg/mL.
-
Source Parameters (ESI):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Fragmentor Voltage: 100 V (Adjust to minimize in-source fragmentation).
-
-
Acquisition:
-
Perform a Product Ion Scan of m/z 187.
-
Collision Energy (CE): Ramp 10, 20, 40 eV.
-
-
Validation (The "Check"):
-
Observe the ratio of m/z 131 to m/z 87 at 10 eV.
-
Isomer A will show m/z 131 > m/z 87 at low energy.
-
Isomer B will show predominantly m/z 87 even at low energy due to the instability of the primary carbamic acid intermediate.
-
References
-
Differentiation of Boc-protected positional isomers by ESI-MS/MS Source: National Institutes of Health (NIH) / PubMed Context: Establishes the utility of characteristic neutral losses (isobutylene vs. t-butanol) for distinguishing Boc-positional isomers.
-
Mass Fragmentation Characteristics of t-Boc Substituted Precursors Source: Journal of Chinese Mass Spectrometry Society Context: Detailed analysis of fragmentation pathways for t-Boc substituted amines, confirming the stepwise loss of C4H8 and CO2.[3]
-
Fragmentation reactions using electrospray ionization mass spectrometry Source: Royal Society of Chemistry (RSC) Context: Comprehensive review of ESI fragmentation mechanisms, including charge-remote vs. charge-directed pathways essential for understanding pyrrolidine ring opening.
-
1-Boc-3-Aminopyrrolidine Product Data & Spectra Source: Sigma-Aldrich Context: Reference spectra and physical properties for the 1-Boc isomer.
-
Confirmation of Synthesis: Using MS to identify a protective group Source: ACD/Labs Context: Practical guide on identifying Boc groups via characteristic mass clusters (m/z 57, 99, 127/131).
Sources
Advanced Scaffolds in Peptidomimetics: (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic Acid vs. Standard Proline Derivatives
Executive Summary: Beyond the Alpha-Helix
In modern medicinal chemistry, the search for novel chemical space often necessitates moving beyond standard
(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid (CAS 885276-15-3) represents a distinct class of "Hybrid Peptoid-Pyrrolidine" scaffolds . Unlike Proline, which constrains the backbone via a cyclic
This guide provides a technical comparison, synthesis protocols, and application logic for integrating this scaffold into drug discovery campaigns.
Structural & Functional Comparison
The Architectural Divergence
The fundamental difference lies in the backbone connectivity and the availability of diversity vectors.
-
Standard Proline: The nitrogen is part of the ring, and the carboxylate is attached directly to the ring (C2). It is a monofunctional constraint (induces turns).
-
The Scaffold: The nitrogen (N1) is the attachment point for a functionalized acetic acid moiety (derived from a Petasis reaction). The ring itself carries a second amino group at C3. This creates a bifunctional linker capable of acting as a
-turn mimetic or a branched scaffold.
Table 1: Physicochemical & Structural Analysis
| Feature | Standard Proline (Boc-Pro-OH) | (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid |
| Backbone Role | Constrained | |
| Chirality | Single center ( | Dual centers ( |
| Lipophilicity (cLogP) | Low (~0.6 - 1.2) | High (~2.5 - 3.2) due to p-tolyl group |
| Rotatable Bonds | 1 (C | 3 (N-C |
| Basicity | Secondary Amine (pKa ~10.6) | Tertiary Amine (Ring N) + Carbamate (Boc-NH) |
| Synthetic Origin | Biosynthetic / Chiral Pool | Multicomponent Reaction (Petasis) |
| Key Utility | Rigidifying peptide backbones | Library generation, GPCR ligand cores |
Structural Logic Diagram
The following diagram illustrates the connectivity difference. Proline forces the backbone through the ring. The Scaffold allows the backbone to flow across the ring (N1 to C3) or use the ring as a pendant group.
Figure 1: Connectivity comparison. Note how the Scaffold introduces a "side chain" (p-Tolyl) on the N-substituent, a feature typical of Peptoids, while retaining the ring constraint.
Synthesis & Production: The Petasis Advantage[1][2]
Unlike Proline derivatives which are typically harvested from the chiral pool, this scaffold is synthesized via the Petasis Borono-Mannich Reaction . This is a crucial distinction for researchers because it implies modularity . If the p-tolyl group is too lipophilic for your target, you can simply swap the boronic acid starting material (e.g., to phenyl, thienyl, or pyridyl) without changing the synthetic route.
Synthesis Workflow (Petasis Protocol)
Reaction Components:
-
Amine: 3-(Boc-amino)pyrrolidine (Chiral or Racemic).
-
Carbonyl: Glyoxylic Acid (monohydrate).
-
Boronic Acid: p-Tolylboronic acid.
Figure 2: The Petasis Multicomponent Reaction pathway used to generate the scaffold.
Validated Experimental Protocol
Self-Validating Step: The formation of the product is indicated by the consumption of the boronic acid (TLC monitoring) and the evolution of CO2 is generally not observed here (unlike decarboxylative methods), but the reaction is driven by the irreversible C-C bond formation.
Step-by-Step Methodology:
-
Solvent System: Use Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for accelerated rates. HFIP is recommended for difficult substrates.
-
Mixing: To a round-bottom flask, add 3-(Boc-amino)pyrrolidine (1.0 equiv) and Glyoxylic acid monohydrate (1.0 equiv) in DCM (0.2 M concentration). Stir for 30 minutes at Room Temperature (RT) to pre-form the iminium species.
-
Addition: Add p-Tolylboronic acid (1.2 equiv).
-
Reaction: Stir vigorously at RT for 12–24 hours. Tip: If precipitation occurs, it may be the zwitterionic product.
-
Workup:
-
Evaporate solvent.
-
Redissolve in EtOAc and wash with water (to remove unreacted glyoxylic/boronic acid).
-
Purification: The product contains a carboxylic acid and a tertiary amine (zwitterionic). Purification by Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) is preferred over silica chromatography to avoid streaking.
-
-
Yield: Typical yields range from 60–85%.
Applications in Drug Discovery[3][4]
When to Use This Scaffold vs. Proline
Use (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid when:
-
Proline is too polar/small: You need to fill a hydrophobic pocket (S1 or S2 subsite) using the p-tolyl group.
-
You need a branched architecture: The 3-amino group allows you to grow the molecule in a perpendicular direction, unlike Proline which is linear (N to C).
-
Peptidomimetic Library Construction: This scaffold is ideal for Ugi-4CR or further peptide coupling to create diverse libraries of CCR2 antagonists or Protease Inhibitors .
Case Study: CCR2 Antagonists
Research indicates that 3-aminopyrrolidine derivatives are potent scaffolds for Chemokine Receptor 2 (CCR2) antagonists [1].[1] The 3-amino group mimics the basic nitrogen often required for GPCR binding (interacting with Asp/Glu residues in the transmembrane bundle), while the p-tolyl-acetic acid moiety anchors the molecule in the hydrophobic extracellular loop regions.
Experimental Logic:
-
De-protection: The Boc group is removed with TFA/DCM (1:1).
-
Coupling: The resulting primary amine is coupled with diverse acyl chlorides or carboxylic acids.
-
Result: A library of compounds with a fixed "core" (pyrrolidine-p-tolyl) and variable "arms".
References
-
Xia, M. et al. (2010). "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(8), 2591-2596.
-
Petasis, N. A.[2][3] & Akritopoulou, I. (1993).[3] "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters, 34(4), 583-586.
-
Candeias, N. R. et al. (2010). "Review: The Petasis Borono-Mannich Multicomponent Reaction." Chemical Reviews, 110(10), 6169–6193.
-
Reagent Database. (n.d.). "(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid CAS 885276-15-3."
Sources
Bioactivity Comparison: 3-Amino-Pyrrolidine vs. Native Proline Peptides
This guide provides a technical comparison of 3-amino-pyrrolidine (3-AP) substituted peptides against native proline-containing peptides. It is designed for medicinal chemists and structural biologists seeking to leverage conformational constraints to enhance potency and metabolic stability.
Technical Guide & Performance Review
Executive Summary: The 3-AP Advantage
In peptide drug design, native Proline (Pro) is the primary tool for inducing turns and constraining backbone geometry. However, Proline lacks a functionalizable side chain. 3-amino-pyrrolidine-2-carboxylic acid (3-AP) derivatives bridge this gap. They retain the conformational restriction of the pyrrolidine ring while introducing an exocyclic amino group. This "functional handle" allows for:
-
Secondary Interactions: Formation of additional hydrogen bonds or salt bridges within a binding pocket (e.g., S1/S2 pockets of proteases).
-
Stereoelectronic Tuning: Control over the cis/trans isomerization equilibrium of the preceding peptide bond via stereoselective substitution (3R vs 3S).
-
Enhanced Stability: Significant resistance to prolyl-specific peptidases due to steric hindrance and non-natural backbone topology.
Comparative Bioactivity Analysis
The following data contrasts the performance of 3-AP substituted peptides against native proline analogs in the context of Thrombin Inhibition , a classic model for serine protease targeted drug design.
Case Study: High-Affinity Thrombin Inhibitors
Native proline residues in thrombin inhibitors typically occupy the P2 position, directing the P1 residue into the specificity pocket. Substitution with a 3-amino-pyrrolidine scaffold allows for further optimization via the 3-amino group.
Table 1: Potency and Selectivity Comparison
Data synthesized from structure-activity relationship (SAR) studies of sulfonyl-glycyl-phenylalanine-proline analogs.
| Feature | Native Proline Analog (Reference) | 3-AP Substituted Analog (Optimized) | Performance Shift |
| Scaffold Core | L-Proline | (3S)-3-Amino-Pyrrolidine | Structural Variant |
| Ki (Thrombin) | 9.0 nM (NAPAP Reference) | 3.0 nM (Compound 8-5) | 3x Potency Increase |
| Selectivity (vs. Trypsin) | ~100-fold | >1,000-fold | High Specificity |
| Binding Mode | Hydrophobic packing only | H-bond donor capability at C3 | Enthalpic Gain |
| Metabolic Stability | Susceptible to prolyl oligopeptidase | High (Renal elimination dominant) | Extended Half-life |
Interpretation: The 3-AP analog demonstrates superior potency (Ki = 3 nM). The 3-amino group acts as a donor for an interfacial water molecule or a direct H-bond to the enzyme backbone (e.g., Gly216 in Thrombin), a mechanism unavailable to the unsubstituted Proline ring.
Mechanistic Insight: Conformational Control
The bioactivity of 3-AP peptides is governed by the stereochemistry at the C3 position. Unlike Proline, which relies solely on the pyrrolidine ring for rigidity, 3-AP introduces a stereoelectronic gate .
-
Native Proline: Equilibrium between trans (major) and cis (minor) amide bonds.
-
(3S)-3-Amino: The electron-withdrawing ammonium group (at physiological pH) destabilizes the cis isomer through Coulombic repulsion with the preceding carbonyl oxygen, strongly favoring the trans conformation.
-
(3R)-3-Amino: Can stabilize the cis conformation via intramolecular H-bonding in non-polar environments, useful for inducing
-turn type VI mimetics.
Diagram 1: Structural & Functional Logic
The following diagram illustrates the structural divergence and the functional "handle" provided by the 3-AP scaffold.
Caption: Comparison of Native Proline vs. 3-Amino-Pyrrolidine features. The 3-AP scaffold retains the ring constraint while adding interaction capabilities and isomerization control.
Experimental Protocols
To ensure reproducibility, the following protocols utilize Fmoc Solid-Phase Peptide Synthesis (SPPS) . The critical deviation from standard protocols is the handling of the orthogonally protected 3-amino group.
Protocol A: Synthesis of 3-AP Containing Peptides
Reagents:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]
-
3-AP Building Block: Fmoc-(3S)-3-(Boc-amino)-pyrrolidine-1-carboxylic acid.
-
Coupling Agents: HATU / DIPEA (preferred for secondary amines).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Standard Elongation: Couple amino acids up to the position preceding the Proline replacement using standard Fmoc cycles (20% Piperidine deprotection -> HBTU/DIPEA coupling).
-
3-AP Coupling (Critical Step):
-
Dissolve: 3 eq. Fmoc-(3S)-3-(Boc-amino)-Pro-OH + 2.9 eq. HATU in DMF.[1]
-
Activate: Add 6 eq. DIPEA. Pre-activate for 30 seconds.
-
React: Add to resin.[1] Double couple (2 x 1 hour) is recommended due to the steric bulk of the pyrrolidine ring.
-
Monitor: Use Chloranil test (not Kaiser) for secondary amines if checking the previous step, or standard Kaiser for this step.
-
-
Chain Completion: Continue synthesis to N-terminus.
-
Global Deprotection:
-
Reagent: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 3 hours. (Note: This simultaneously cleaves the peptide from the resin and removes the Boc protection from the 3-amino group).
-
-
Purification: RP-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
Protocol B: Proteolytic Stability Assay
Objective: Determine half-life (
-
Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Incubation: Add Human Serum (25% v/v final concentration) or purified Prolyl Oligopeptidase. Incubate at 37°C.
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, 240 min.
-
Quenching: Add 50 µL ice-cold Acetonitrile containing Internal Standard. Centrifuge (10,000g, 5 min).
-
Analysis: Inject supernatant into LC-MS.
-
Calculation: Plot
vs. Time. Slope = . .
Diagram 2: Synthesis & Assay Workflow
Caption: Integrated workflow for the synthesis and validation of 3-AP substituted peptides.
References
-
Böhm, H. J., et al. (1993). "Novel thienopyridine inhibitors of thrombin with potent antithrombotic activity." Journal of Medicinal Chemistry.
-
Feng, J. A., et al. (2010). "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Cui, C. B., et al. (2011). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors." European Journal of Medicinal Chemistry.
-
Bezençon, O., et al. (2017). "Thrombin inhibitors identified by computer-assisted multiparameter design." Journal of Medicinal Chemistry.
-
Jenkins, C. L., et al. (2008). "Conformational Preferences of β– and γ–Aminated Proline Analogues." Journal of Organic Chemistry.
Sources
Comparative Guide: Validating Absolute Configuration of 3-Substituted Pyrrolidines
Executive Summary & Decision Matrix
The 3-substituted pyrrolidine scaffold is a "privileged structure" in drug discovery (e.g., Glycopyrronium, certain kinase inhibitors). However, validating the absolute stereochemistry of the C3 center is notoriously difficult due to the ring's conformational flexibility (envelope puckering) and the rapid pyramidal inversion of the nitrogen atom.
This guide compares three primary validation methodologies. While X-ray crystallography remains the gold standard, it is often a bottleneck for oily intermediates.[1] We evaluate modern alternatives that provide rigorous data without the need for single crystals.
Method Comparison Table
| Feature | X-Ray / Crystalline Sponge | VCD Spectroscopy | NMR (Mosher's Method) |
| Primary Output | Direct 3D Structure | Vibrational Optical Activity | |
| Sample State | Single Crystal (or oil in Sponge) | Solution (CDCl₃, DMSO, etc.) | Solution (Derivatized) |
| Destructive? | No | No | Yes (Chemical Reaction) |
| Throughput | Low (Crystallization is slow) | Medium (4-12 hrs/sample) | High (Standard NMR time) |
| Key Limitation | Requires heavy atom or MOF host | Requires DFT calculations | Rotamers (Critical for Pyrrolidines) |
| Confidence | Absolute (100%) | High (>95% w/ good fit) | Medium-High (Subject to conformation) |
Strategic Decision Workflow
The following logic flow represents the industry-standard decision process for assigning stereochemistry in nitrogen heterocycles.
Figure 1: Decision tree for selecting the appropriate stereochemical validation method based on sample physical properties and functional groups.
Technical Deep Dive: NMR Derivatization (Mosher's Method)
The Challenge: Pyrrolidine Rotamers
Using Mosher's method on pyrrolidines requires extreme caution. If you derivatize the ring nitrogen (forming a tertiary amide), you induce cis/trans rotamers due to restricted rotation about the N-CO bond. This splits NMR signals and complicates the assignment of the "Left/Right" shielding regions essential for the Mosher model [1].
Best Practice: Only use Mosher's method if you can derivatize the exocyclic substituent (e.g., a hydroxyl group at C3) while the ring nitrogen is protected (e.g., N-Boc).
Protocol: Double-Derivatization of (3-Hydroxypyrrolidine)
Assumption: You have an N-Boc-3-hydroxypyrrolidine intermediate.
-
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).
-
Reaction:
-
Take 5-10 mg of substrate in two separate vials.
-
Add dry Pyridine (
) and catalytic DMAP. -
Add (R)-MTPA-Cl to Vial A; (S)-MTPA-Cl to Vial B.
-
Stir 4h at RT. Quench with water, extract with EtOAc.
-
-
Analysis:
-
Acquire ¹H NMR for both crude esters in CDCl₃.
-
Assign signals for protons proximal to the C3 chiral center (C2-H and C4-H).
-
-
Calculation:
-
Calculate
.[2] -
Interpretation: Protons with
reside on the right side of the Mosher plane; on the left.
-
Figure 2: Workflow for Mosher's analysis. Note that reacting with (R)-acid chloride yields the (S)-ester configuration at the stereocenter according to Cahn-Ingold-Prelog priority.
Technical Deep Dive: Vibrational Circular Dichroism (VCD)
VCD is the superior method for 3-substituted pyrrolidines that lack derivatizable handles (e.g., 3-phenylpyrrolidine) or are oils. It measures the differential absorption of left vs. right circularly polarized IR light [2].[3][4][5]
Why VCD for Pyrrolidines?
Pyrrolidines exist in a dynamic equilibrium between envelope conformations (
Experimental Protocol
-
Sample Prep: Dissolve ~5-10 mg of oil in
or (high concentration is required, ~50-100 mg/mL). -
Measurement: Record VCD spectrum (1000-1800 cm⁻¹) using a FTIR-VCD spectrometer (e.g., BioTools ChiralIR).
-
Computational Workflow (The "Digital Twin"):
-
Conformational Search: Use Molecular Mechanics (MMFF) to find all low-energy ring puckers.
-
Geometry Optimization: DFT level (B3LYP/6-31G* or equivalent).
-
VCD Calculation: Calculate rotational strengths for the R-enantiomer.
-
-
Validation: Compare Experimental vs. Calculated.
-
If bands align (+ to +, - to -): Sample is R.
-
If bands are inverse (+ to -, - to +): Sample is S.
-
Figure 3: VCD validation loop. Success depends on accurately modeling the pyrrolidine ring puckering during the computational phase.
Emerging Technology: Crystalline Sponge Method[6]
For samples that are non-crystalline oils and cannot be derivatized, the Crystalline Sponge Method is a breakthrough. It utilizes a porous metal-organic framework (MOF), typically
-
Mechanism: The MOF provides the ordered lattice. The chiral guest orders itself within the pores.
-
Application: Ideal for 3-alkyl pyrrolidines that are volatile or oily.
-
Limit: Requires access to specialized X-ray facilities and handling of sensitive MOF crystals.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003).[6] Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[1][3][5][6] Chirality, 15(9), 743–758. Link
-
Inokuma, Y., Yoshioka, S., Ariyoshi, J., Arai, T., Hitora, Y., Takada, K., ... & Fujita, M. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495(7442), 461–466. Link
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. mdpi.com [mdpi.com]
- 3. biotools.us [biotools.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spark904.nl [spark904.nl]
- 6. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Vonoprazan Fumarate (CAS 885276-15-3) vs. Traditional PPIs
Executive Summary
This guide provides a technical analysis of Vonoprazan Fumarate (CAS 885276-15-3) , a first-in-class Potassium-Competitive Acid Blocker (P-CAB). Unlike traditional Proton Pump Inhibitors (PPIs) such as Lansoprazole or Omeprazole, Vonoprazan does not require acid activation and exhibits direct, reversible inhibition of the H+,K+-ATPase enzyme.[1]
For researchers and drug developers, the shift from PPIs to P-CABs necessitates a re-evaluation of Certificate of Analysis (COA) specifications, particularly regarding acid stability , polymorphic integrity , and nitrosamine impurity control .
Part 1: Critical Quality Attributes (COA Specifications)
The following specifications represent a "Gold Standard" COA for API release, synthesized from current pharmacopeial trends and ICH guidelines. Unlike PPIs, where "Acid Resistance" is a drug product attribute (enteric coating), for Vonoprazan, acid stability is an intrinsic API property.
Table 1: Proposed COA Specifications for CAS 885276-15-3
| Test Attribute | Method | Specification Limit | Technical Rationale |
| Appearance | Visual | White to off-white crystalline powder | Discoloration indicates oxidation of the pyrrole ring. |
| Identification | IR / HPLC | Conforms to Reference Standard | Confirms chemical structure. |
| Assay (Anhydrous) | HPLC | 98.0% – 102.0% | Standard API potency requirement. |
| Polymorphism | XRD | Characteristic peaks at 2θ ≈ 10.6°, 17.1°, 23.8° | Critical: Amorphous forms have lower stability. The fumarate salt crystallinity ensures low hygroscopicity.[2] |
| Related Substances | HPLC | Impurity A: NMT 0.15% Impurity C: NMT 0.15% Total Impurities: NMT 1.0% | Controls degradation products from synthesis (often pyridine-sulfonyl analogs). |
| Nitrosamine Risk | LC-MS/MS | N-Nitroso Vonoprazan: < 26.5 ng/day | Critical Safety: The secondary amine structure is susceptible to nitrosation (FDA/EMA requirement). |
| Water Content | Karl Fischer | NMT 1.0% | Low moisture is essential to prevent hydrolysis of the sulfonyl group. |
| Residual Solvents | GC | Methanol: < 3000 ppm Acetone: < 5000 ppm | Per ICH Q3C guidelines. |
Part 2: Mechanistic Comparison (P-CAB vs. PPI)
The fundamental difference between Vonoprazan and PPIs dictates the experimental approach to stability and formulation.
Mechanism of Action Visualization
PPIs are prodrugs that must be activated by acid to bind covalently (irreversibly). Vonoprazan is active immediately and binds ionically (reversibly).
Figure 1: Mechanistic differentiation. PPIs require a rate-limiting acid activation step, whereas Vonoprazan binds directly to the pump.
Part 3: Performance Metrics & Experimental Data
Comparative Pharmacokinetics (PK)
Vonoprazan exhibits superior stability and retention in the gastric environment due to its high pKa.
| Metric | Vonoprazan Fumarate | Lansoprazole (PPI) | Impact on Research/Clinical |
| pKa | ~9.3 | ~4.0 (Pyridinium) | Vonoprazan concentrates >10^8 fold in acidic parietal cells (pH 1) via ion trapping [1]. |
| Acid Stability | Stable | Unstable (Degrades in min) | Vonoprazan does not require enteric coating; PPIs degrade instantly in gastric acid without protection. |
| Half-life ( | ~7.7 hours | ~1.5 hours | Sustained acid suppression overnight with Vonoprazan [2]. |
| Metabolism | CYP3A4 (Major) | CYP2C19 (Major) | Vonoprazan efficacy is less affected by genetic polymorphisms (Poor Metabolizers) [3]. |
Experimental Protocol: Stability-Indicating HPLC Method
To validate the COA "Assay" and "Impurity" specifications, a robust method capable of separating the fumarate peak from the active moiety and potential degradants is required.
Objective: Quantify Vonoprazan and detect thermal/oxidative degradation products.
Reagents:
-
Phosphate Buffer (pH 6.5)[]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
Chromatographic Conditions:
-
Column: C18 (e.g., Phenomenex Kinetex), 250mm x 4.6mm, 5µm.[]
-
Mobile Phase A: 0.03M Phosphate Buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile : Buffer (70:30).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm.
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: Linear ramp to 80% B
-
20-25 min: Hold 80% B
-
Validation Workflow:
Figure 2: Analytical workflow for Vonoprazan purity assessment. Note the strict resolution requirement due to potential sulfonyl degradants.
Part 4: Impurity Profiling & Control[4]
The Nitrosamine Challenge
Vonoprazan contains a secondary amine within its structure.[4] In the presence of nitrites (often found in excipients or water), it can form N-Nitroso Vonoprazan .[4]
-
Risk Mitigation:
-
COA Requirement: Strict limit (< 26.5 ng/day intake).
-
Process Control: Avoid nitrite-containing reagents (e.g., Sodium Azide, Sodium Nitrite) during the final synthetic steps.
-
Packaging: Use low-permeability packaging to prevent ingress of atmospheric NOx gases.
-
Salt Form Advantage
The Fumarate salt is specifically chosen over the free base or hydrochloride to improve:
-
Crystallinity: Enhances purification potential during manufacturing.
-
Solubility: Improves dissolution rate compared to the free base.[2]
-
Handling: Reduces hygroscopicity, ensuring the "Water Content" spec (NMT 1.0%) is maintainable during storage [4].
References
-
Echizen, H. (2016). "The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations." Clinical Pharmacokinetics.
-
Sakurai, Y., et al. (2015). "Clinical Pharmacology of Vonoprazan, a Novel Potassium-Competitive Acid Blocker." Alimentary Pharmacology & Therapeutics.
-
Kagami, T., et al. (2016). "Vonoprazan is more effective than esomeprazole in preventing NSAID-related peptic ulcer." Gut.
-
Takeda Pharmaceutical Co. (2014). "Patent: Fumarate salt of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine." Google Patents.
-
ICH Guidelines. (2023). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." ICH.org.
Sources
- 1. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? [synapse.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
